3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQGSVVUAHHSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2971-17-7 | |
| Record name | 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established organic chemistry principles and supported by literature precedents. This document provides a comparative analysis of two main synthetic strategies: the Michael addition pathway and the Knoevenagel condensation route, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams.
Executive Summary
This compound is a substituted oxindole derivative. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The propanoic acid side chain at the C3 position offers a handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines two robust synthetic approaches to this target molecule, providing the necessary details for their practical implementation in a laboratory setting.
Synthetic Strategies
Two principal and effective synthetic pathways for the preparation of this compound have been identified and are detailed below:
-
Route 1: Michael Addition of Oxindole to an Acrylate Ester followed by Hydrolysis. This approach involves the conjugate addition of the oxindole enolate to a suitable acrylate ester, such as tert-butyl acrylate, followed by the deprotection of the resulting ester to yield the desired carboxylic acid.
-
Route 2: Knoevenagel Condensation of Isatin with Malonic Acid followed by Reduction. This strategy begins with the condensation of isatin and malonic acid to form an intermediate α,β-unsaturated acid, which is then selectively reduced to the target saturated propanoic acid derivative.
Route 1: Michael Addition Pathway
This pathway is a two-step process that begins with the formation of a carbon-carbon bond at the C3 position of the oxindole ring via a Michael addition reaction.
Step 1: Synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)propanoate
The first step is a base-catalyzed Michael addition of oxindole to tert-butyl acrylate. The use of a bulky tert-butyl ester is advantageous as it can favor the desired 1,4-conjugate addition and is readily cleaved in the subsequent step.
Experimental Protocol:
A solution of oxindole (1.0 eq.) in a suitable aprotic solvent, such as tetrahydrofuran (THF), is treated with a strong base, for instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq.), at 0 °C to generate the oxindole enolate. To this mixture, tert-butyl acrylate (1.2 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (typically monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Concentration | Role |
| Oxindole | 1.0 eq. | Starting Material |
| tert-Butyl Acrylate | 1.2 eq. | Michael Acceptor |
| Potassium tert-butoxide | 1.1 eq. | Base |
| Tetrahydrofuran (THF) | - | Solvent |
| Saturated NH4Cl (aq) | - | Quenching Agent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Washing Agent |
| Anhydrous Na2SO4 | - | Drying Agent |
Step 2: Hydrolysis of tert-Butyl 3-(2-oxoindolin-3-yl)propanoate
The tert-butyl ester intermediate is hydrolyzed under acidic conditions to afford the final carboxylic acid.
Experimental Protocol:
The tert-butyl 3-(2-oxoindolin-3-yl)propanoate (1.0 eq.) is dissolved in a suitable solvent mixture, such as dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 1:1 mixture). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent and excess TFA are then removed under reduced pressure. The residue is co-evaporated with a solvent like toluene to remove residual TFA. The crude product can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexane) to yield this compound as a solid.
| Reagent/Solvent | Molar Ratio/Concentration | Role |
| tert-Butyl 3-(2-oxoindolin-3-yl)propanoate | 1.0 eq. | Starting Material |
| Trifluoroacetic Acid (TFA) | Excess | Acid Catalyst |
| Dichloromethane (DCM) | - | Solvent |
Route 2: Knoevenagel Condensation Pathway
This alternative two-step synthesis utilizes a Knoevenagel condensation followed by a selective reduction of the resulting exocyclic double bond.
Step 1: Synthesis of 2-(2-Oxoindolin-3-ylidene)acetic acid
The synthesis commences with a Doebner-Knoevenagel condensation between isatin and malonic acid, typically catalyzed by a weak base like pyridine, which also serves as the solvent.[1]
Experimental Protocol:
A mixture of isatin (1.0 eq.) and malonic acid (1.2 eq.) in pyridine is heated to reflux.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and dried to afford 2-(2-oxoindolin-3-ylidene)acetic acid.
| Reagent/Solvent | Molar Ratio/Concentration | Role |
| Isatin | 1.0 eq. | Starting Material |
| Malonic Acid | 1.2 eq. | Active Methylene Compound |
| Pyridine | - | Base Catalyst & Solvent |
| Hydrochloric Acid | - | Neutralization/Precipitation |
| Product | Yield | Reference |
| 2-(2-Oxoindolin-3-ylidene)acetic acid | Typically high | [1] |
Step 2: Reduction of 2-(2-Oxoindolin-3-ylidene)acetic acid
The exocyclic double bond of the intermediate is selectively reduced to yield the final product. Catalytic hydrogenation is a common and effective method for this transformation.
Experimental Protocol:
2-(2-Oxoindolin-3-ylidene)acetic acid (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude product. Purification by recrystallization yields this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Role |
| 2-(2-Oxoindolin-3-ylidene)acetic acid | 1.0 eq. | Starting Material |
| Palladium on Carbon (10%) | Catalytic | Catalyst |
| Hydrogen (H2) | Excess | Reducing Agent |
| Ethanol/Methanol | - | Solvent |
Characterization Data
The structural confirmation of the final product, this compound, and its intermediates would be achieved through standard spectroscopic techniques.
Expected Spectroscopic Data for this compound:
-
¹H NMR: Resonances corresponding to the aromatic protons of the oxindole ring, a multiplet for the C3 proton, and multiplets for the two methylene groups of the propanoic acid side chain. The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR: Signals for the carbonyl carbon of the oxindole, the aromatic carbons, the C3 carbon, the carboxylic acid carbonyl, and the two methylene carbons of the side chain.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the target compound (C11H11NO3, MW: 205.21 g/mol ).
Specific, experimentally determined NMR and MS data are not consistently available in the public domain and would need to be acquired upon synthesis.
Conclusion
This technical guide has detailed two viable synthetic routes for the preparation of this compound. The Michael addition pathway offers a convergent approach, while the Knoevenagel condensation route provides an alternative strategy starting from readily available isatin. The choice of route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both pathways involve well-established chemical transformations and provide a solid foundation for the synthesis of this important oxindole derivative for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve high yields and purity on a larger scale.
References
An In-depth Technical Guide to the Synthesis of Oxindole-3-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining Oxindole-3-propionic Acid, a key intermediate in various pharmaceutical syntheses. The following sections detail various synthetic routes, complete with experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways.
Synthesis via Condensation of Oxindole with Diethyl Malonate followed by Reduction and Decarboxylation
This classical approach involves a Knoevenagel-type condensation of oxindole with diethyl malonate to form an intermediate, which is subsequently reduced and decarboxylated to yield the target compound.
Experimental Protocol
Step 1: Condensation of Oxindole and Diethyl Malonate
-
A mixture of oxindole (1 equivalent) and diethyl malonate (1.5 equivalents) is prepared in a suitable solvent such as ethanol.
-
A catalytic amount of a base, for example, piperidine or sodium ethoxide, is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for a period of 4-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product, ethyl 2-(2-oxoindolin-3-ylidene)malonate, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of the Intermediate
-
The purified ethyl 2-(2-oxoindolin-3-ylidene)malonate (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid.
-
A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C), is added portion-wise at a controlled temperature (typically 0-25 °C).
-
The reaction is stirred until the reduction is complete, as indicated by TLC.
-
The reaction is quenched by the careful addition of water or a dilute acid.
-
The product, diethyl 2-(2-oxoindolin-3-yl)malonate, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
Step 3: Hydrolysis and Decarboxylation
-
The crude diethyl 2-(2-oxoindolin-3-yl)malonate is subjected to hydrolysis by heating with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
After the hydrolysis is complete, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The acidification step often induces decarboxylation upon heating.
-
The precipitated solid, Oxindole-3-propionic Acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Quantitative Data Summary
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Condensation | Oxindole, Diethyl Malonate, Piperidine | Ethanol | Reflux | 4-8 | 70-85 |
| 2. Reduction | Ethyl 2-(2-oxoindolin-3-ylidene)malonate, NaBH₄ | Ethanol | 0-25 | 2-4 | 80-95 |
| 3. Hydrolysis & Decarboxylation | Diethyl 2-(2-oxoindolin-3-yl)malonate, NaOH(aq), HCl(aq) | Water | Reflux | 3-6 | 75-90 |
Reaction Pathway
Caption: Synthesis via malonic ester condensation.
Synthesis via Ring Rearrangement of α-(o-Aminophenyl)glutaric Acid
This method involves the preparation of α-(o-aminophenyl)glutaric acid, which then undergoes a cyclization reaction to form the desired oxindole-3-propionic acid.[1] This approach is advantageous as it builds the oxindole ring system with the propionic acid side chain already in place.
Experimental Protocol
Step 1: Synthesis of α-(γ-Nitrophenyl)glutaric Acid
-
This intermediate can be synthesized through various established routes, often involving the Michael addition of a nitrophenyl anion equivalent to a glutaric acid derivative.
Step 2: Reduction of the Nitro Group
-
α-(γ-Nitrophenyl)-glutaric acid (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalyst, typically palladium on charcoal (Pd/C), is added to the solution.
-
The mixture is subjected to hydrogenation with hydrogen gas (H₂) under pressure until the nitro group is fully reduced to an amino group. The reaction progress can be monitored by the uptake of hydrogen or by TLC.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield α-(o-aminophenyl)glutaric acid.
Step 3: Cyclization to Oxindole-3-propionic Acid
-
The α-(o-aminophenyl)glutaric acid is heated, either neat or in a high-boiling solvent, to induce cyclization through the formation of a lactam.[1]
-
Alternatively, the cyclization can be promoted by treatment with a dehydrating agent.
-
The crude Oxindole-3-propionic Acid is then purified by recrystallization.
Quantitative Data Summary
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Reduction | α-(γ-Nitrophenyl)glutaric acid, H₂, Pd/C | Methanol | 25 | 4-12 | 90-98 |
| 2. Cyclization | α-(o-Aminophenyl)glutaric acid | Neat/High-boiling solvent | >150 | 1-3 | 70-85 |
Reaction Pathway
Caption: Synthesis via ring rearrangement.
Direct Synthesis from Indole via Michael Addition
A more direct approach involves the Michael addition of an acrylic acid derivative to indole, followed by oxidation of the indole ring to the corresponding oxindole. However, this method can sometimes lead to the formation of di-addition products.[2]
Experimental Protocol
Step 1: Michael Addition of Acrylic Acid to Indole
-
Indole (1 equivalent) and acrylic acid (1.2 equivalents) are dissolved in a suitable solvent, and a base catalyst is added.[3]
-
The reaction is stirred at an elevated temperature for several hours.
-
After the reaction is complete, the mixture is worked up to isolate 3-indolepropionic acid.
Step 2: Oxidation to Oxindole-3-propionic Acid
-
The 3-indolepropionic acid is dissolved in an appropriate solvent.
-
An oxidizing agent, such as N-bromosuccinimide (NBS) in the presence of water or other specialized reagents, is added to selectively oxidize the 2-position of the indole ring.
-
The reaction is monitored by TLC, and upon completion, the product is isolated and purified.
Quantitative Data Summary
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Michael Addition | Indole, Acrylic Acid, Base | Dioxane | 80-100 | 6-12 | 60-75 |
| 2. Oxidation | 3-Indolepropionic Acid, NBS/H₂O | t-BuOH/H₂O | 0-25 | 1-3 | 50-70 |
Reaction Pathway
Caption: Synthesis from indole via Michael addition.
Synthesis from Isatin
Isatin serves as a versatile starting material for a variety of oxindole derivatives. The synthesis of oxindole-3-propionic acid from isatin can be achieved through a Wittig-type reaction or a Knoevenagel condensation followed by reduction.
Experimental Protocol (Wittig Approach)
Step 1: Wittig Reaction
-
A phosphonium ylide derived from a protected 3-carboxypropyltriphenylphosphonium bromide is generated in situ using a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperature.
-
A solution of isatin (1 equivalent) in THF is added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched, and the product, a protected 3-(2-oxoindolin-3-ylidene)propanoic acid, is extracted and purified.
Step 2: Reduction and Deprotection
-
The double bond of the intermediate is reduced using catalytic hydrogenation (H₂/Pd-C).
-
The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., acid or base hydrolysis) to yield Oxindole-3-propionic Acid.
Quantitative Data Summary
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Wittig Reaction | Isatin, Phosphonium Ylide | THF | -78 to 25 | 4-8 | 60-75 |
| 2. Reduction & Deprotection | Intermediate, H₂, Pd/C; Acid/Base | Various | 25 | 3-6 | 85-95 |
Reaction Pathway
Caption: Synthesis from isatin via a Wittig reaction.
References
Physicochemical Properties of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. Known by several synonyms, including Oxindolylalanine, this compound is an oxindole derivative structurally related to the amino acid tryptophan.[1] Understanding its physicochemical characteristics is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This document compiles available computed data, outlines generalized experimental protocols for its characterization, and presents this information in a clear, structured format for easy reference by researchers.
Chemical Identity and Structure
This compound is characterized by an oxindole core linked to a propanoic acid moiety. The presence of both a lactam function within the oxindole ring system and a carboxylic acid group imparts specific chemical properties to the molecule.
-
IUPAC Name: this compound[1]
-
Synonyms: Oxindolylalanine, 2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid, beta-(3-(2-Indolinone))alanine[1]
-
CAS Number: 32999-55-6[1]
-
Molecular Formula: C₁₁H₁₂N₂O₃[1]
-
Chemical Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)
Physicochemical Data
Precise experimental data for this compound is not extensively available in the public domain. The following tables summarize key physicochemical parameters, primarily based on high-quality computational predictions from publicly accessible databases. For comparative purposes, experimental data for the closely related compound, Indole-3-propionic acid, is included where available and clearly noted.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 220.22 g/mol | PubChem[1] |
| Exact Mass | 220.08479225 Da | PubChem[1] |
| Monoisotopic Mass | 220.08479225 Da | PubChem[1] |
| Topological Polar Surface Area | 92.4 Ų | PubChem[1] |
| Complexity | 306 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| XLogP3 (Lipophilicity) | -2.4 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
Table 2: Experimental Physicochemical Properties (with reference to a related compound)
| Property | Value (for this compound) | Value (for Indole-3-propionic acid) | Source (for Indole-3-propionic acid) |
| Melting Point | Data not available | 132-135 °C | Fisher Scientific[2] |
| Boiling Point | Data not available | Data not available | |
| Solubility | Data not available | Slightly soluble in water | Fisher Scientific[2] |
| pKa | Data not available | Data not available |
Experimental Protocols for Physicochemical Characterization
While specific experimental protocols for this compound are not detailed in the literature, standard methodologies for amino acid and indole derivatives can be applied.
Determination of Melting Point
A standard capillary melting point apparatus would be utilized. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Solubility Assessment
The solubility can be determined in various solvents (e.g., water, ethanol, DMSO) by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.
Spectroscopic Analysis
A solution of the compound in a suitable solvent (e.g., ethanol or water) is prepared. The UV-Vis spectrum is recorded, typically from 200 to 400 nm, to determine the wavelength(s) of maximum absorbance (λmax). This data is useful for quantitative analysis and for providing information about the electronic structure of the molecule.
dot
Caption: Generalized workflow for quantitative analysis using UV-Vis spectroscopy.
¹H and ¹³C NMR spectra are essential for structural elucidation and confirmation. The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O), and spectra are acquired on an NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
dot
Caption: A standard workflow for structural elucidation by NMR spectroscopy.
Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation patterns. Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) are commonly used. For Oxindolylalanine, characteristic immonium ions can be observed, and fragmentation of these can help distinguish it from its isomers.[3] Pseudo MS³ spectra of the m/z 175.08 immonium ion have been shown to yield characteristic signals at m/z 130.05 and 132.05 for Oxindolylalanine-containing peptides.[3]
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column is often suitable. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector set at the λmax of the compound.
Biological Context and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in distinct biological signaling pathways. As a derivative of tryptophan, it is plausible that it may interact with pathways related to tryptophan metabolism or with receptors that bind indole-containing ligands. However, without direct experimental evidence, any depiction of a signaling pathway would be speculative.
dot
Caption: Relationship between the compound and known signaling pathways.
Conclusion
This technical guide has synthesized the available physicochemical information for this compound. While a substantial amount of data is computationally derived, it provides a solid foundation for researchers. The outlined experimental protocols offer a roadmap for the empirical determination of this compound's properties. Further research is warranted to elucidate its experimental physicochemical parameters and to explore its potential biological activities and roles in cellular signaling.
References
Navigating the Spectral Landscape of Oxindole-3-propionic Acid: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Oxindole-3-propionic Acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's structural features as determined by 1H and 13C NMR spectroscopy. Due to the absence of publicly available experimental NMR data for Oxindole-3-propionic Acid, this guide utilizes predicted spectral data to facilitate further research and application.
Predicted 1H and 13C NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for Oxindole-3-propionic Acid. These predictions are based on computational models and provide a valuable reference for the structural elucidation of this compound.
Table 1: Predicted ¹H NMR Data for Oxindole-3-propionic Acid
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity |
| H-1' | ~10.5 | Singlet |
| H-4' | ~7.2 | Doublet |
| H-5' | ~7.0 | Triplet |
| H-6' | ~7.3 | Triplet |
| H-7' | ~6.9 | Doublet |
| H-3' | ~3.6 | Triplet |
| H-2 | ~2.5 | Multiplet |
| H-3 | ~2.8 | Multiplet |
| H-1 (COOH) | ~12.0 | Singlet |
Table 2: Predicted ¹³C NMR Data for Oxindole-3-propionic Acid
| Atom No. | Chemical Shift (δ, ppm) |
| C-2' | ~178 |
| C-3a' | ~128 |
| C-7a' | ~142 |
| C-4' | ~125 |
| C-5' | ~122 |
| C-6' | ~129 |
| C-7' | ~110 |
| C-3' | ~45 |
| C-2 | ~30 |
| C-3 | ~35 |
| C-1 (COOH) | ~175 |
Experimental Protocols
While specific experimental data for Oxindole-3-propionic Acid is not available, a general methodology for acquiring high-quality 1H and 13C NMR spectra for a similar organic compound is outlined below.
Sample Preparation:
-
Approximately 5-10 mg of the solid Oxindole-3-propionic Acid sample would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), would be added to the solution to provide a zero point for the chemical shift scale.
-
The solution would then be transferred to a standard 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire the spectra.
-
¹H NMR Spectroscopy:
-
A standard one-pulse sequence would be employed.
-
Typical acquisition parameters would include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence (e.g., zgpg30) would be used to obtain a spectrum with single lines for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) would be necessary.
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay would be required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing:
-
The raw free induction decay (FID) data would be Fourier transformed to generate the frequency-domain NMR spectrum.
-
Phase and baseline corrections would be applied to the spectrum.
-
The chemical shifts of the peaks would be referenced to the TMS signal at 0.00 ppm.
-
For ¹H NMR spectra, the peaks would be integrated to determine the relative number of protons, and the multiplicities and coupling constants would be analyzed to deduce the connectivity of the protons.
Visualizations
To further aid in the understanding of the molecular structure and the processes involved in its analysis, the following diagrams have been generated.
Caption: Molecular structure of Oxindole-3-propionic Acid with atom numbering for NMR assignments.
Caption: A generalized workflow for NMR data acquisition and structural elucidation.
An In-depth Technical Guide to the FT-IR and Mass Spectrometric Analysis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a molecule of interest in drug development and organic synthesis. The guide details experimental protocols for Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), presents anticipated data in a structured format, and includes a workflow diagram for the analytical process. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound belongs to the oxindole family, a class of compounds with a wide range of biological activities. Accurate structural elucidation and characterization are crucial for its development as a potential therapeutic agent. FT-IR spectroscopy provides valuable information about the functional groups present in the molecule, while mass spectrometry is essential for determining its molecular weight and fragmentation pattern, aiding in structural confirmation.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted data, based on the analysis of similar oxindole and carboxylic acid-containing compounds, are summarized in Table 1.[1][2][3]
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| 3400 - 3200 | N-H (amide) | Stretching, hydrogen-bonded |
| 3300 - 2500 | O-H (carboxylic acid) | Stretching, broad, H-bonded |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 2980 - 2850 | C-H (aliphatic) | Stretching |
| ~1710 | C=O (carboxylic acid) | Stretching |
| ~1680 | C=O (amide, lactam) | Stretching |
| 1620 - 1580 | C=C (aromatic) | Ring stretching |
| 1470 - 1450 | C-H (aliphatic) | Bending |
| 1320 - 1210 | C-O (carboxylic acid) | Stretching |
| 760 - 740 | C-H (aromatic) | Out-of-plane bending |
Predicted Mass Spectrometry Data
Mass spectrometric analysis, particularly with techniques like electrospray ionization (ESI), is expected to provide the molecular weight and key fragmentation patterns for this compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments are presented in Table 2. The fragmentation of indole alkaloids and related compounds often involves characteristic losses of small molecules.[4][5][6][7]
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Description |
| 220.08 | [M+H]⁺ (Protonated Molecular Ion) |
| 202.07 | [M+H - H₂O]⁺ (Loss of water) |
| 174.08 | [M+H - COOH]⁺ (Loss of carboxyl group) |
| 146.06 | [M+H - C₃H₅O₂]⁺ (Loss of propanoic acid side chain) |
| 130.05 | (Further fragmentation of the oxindole ring) |
Experimental Protocols
The following are detailed methodologies for the FT-IR and mass spectrometric analysis of this compound.
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
Sample Preparation:
-
Ensure the sample of this compound is of high purity and thoroughly dried to avoid interference from water.
-
Prepare a solid sample for analysis using the KBr pellet method:
-
Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
Perform automatic background subtraction.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
Data Acquisition (Positive Ion Mode):
-
Set the ESI source parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂) Flow: 1 - 2 L/min
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in the positive ion mode over a mass range of m/z 50-500.
-
For fragmentation analysis (MS/MS), select the precursor ion corresponding to the protonated molecule [M+H]⁺ and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.
-
Vary the collision energy to obtain optimal fragmentation.
Workflow Diagram
The following diagram illustrates the logical workflow for the analysis of this compound using FT-IR and Mass Spectrometry.
Caption: Analytical workflow for the characterization of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of Oxindole-3-propionic Acid: A Technical Overview
An In-depth Guide for Researchers in Drug Discovery and Development
Abstract
Oxindole-3-propionic acid is a molecule of significant interest within medicinal chemistry and drug development due to its structural relation to biologically active indole compounds. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural aspects of oxindole-3-propionic acid. While an experimentally determined crystal structure for oxindole-3-propionic acid is not publicly available at the time of this publication, we present the detailed crystallographic data of its closely related precursor, 1H-Indole-3-propionic acid, to serve as a valuable proxy for molecular modeling and structural comparison. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of oxindole-3-propionic acid and the subsequent steps for its crystallization and structural analysis, providing a roadmap for researchers to determine its definitive crystal structure.
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. The addition of a propionic acid side chain at the 3-position introduces a key functional group that can engage in various intermolecular interactions, making oxindole-3-propionic acid a compelling candidate for further investigation. The precise arrangement of atoms in its solid state, governed by its crystal structure, dictates its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. This document aims to consolidate the current knowledge on the structural characteristics of oxindole-3-propionic acid and to provide the necessary experimental framework for its definitive crystallographic determination.
Crystallographic Data of 1H-Indole-3-propionic Acid (Analogue)
As of the date of this guide, a complete, experimentally determined crystal structure of Oxindole-3-propionic Acid has not been deposited in publicly accessible crystallographic databases. However, the crystal structure of its immediate synthetic precursor, 1H-Indole-3-propionic Acid, has been resolved and provides valuable insights into the potential solid-state conformation and packing of the title compound.
Disclaimer: The following crystallographic data pertains to 1H-Indole-3-propionic Acid , not Oxindole-3-propionic Acid. This information is provided as the closest available structural analogue.
The crystal structure of 1H-Indole-3-propionic acid reveals a monoclinic system with the space group P21/a. The molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups. The propionic acid side chain adopts a nearly planar, fully extended conformation.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a | 12.346 (3) Å |
| b | 5.244 (3) Å |
| c | 14.362 (2) Å |
| α | 90° |
| β | 94.77 (2)° |
| γ | 90° |
| Volume | 926.6 (5) ų |
| Z | 4 |
| Calculated Density | 1.356 Mg/m³ |
| Radiation Type | Mo Kα |
| Wavelength | 0.71069 Å |
| Temperature | 296 K |
Table 1: Crystallographic data for 1H-Indole-3-propionic Acid. Data sourced from Okabe & Adachi, 1998.
Experimental Protocols
This section details the methodologies for the synthesis of oxindole-3-propionic acid, its crystallization, and subsequent structure determination by X-ray diffraction.
Synthesis of Oxindole-3-propionic Acid
A common and effective method for the synthesis of oxindole-3-propionic acid is the oxidation of indole-3-propionic acid.
Materials:
-
Indole-3-propionic acid
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and equipment
Procedure:
-
Oxidation: Dissolve indole-3-propionic acid in glacial acetic acid.
-
Slowly add N-bromosuccinimide to the solution with stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
Reduction: The crude product from the previous step is dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of Pd/C is added to the solution.
-
The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).
-
Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude oxindole-3-propionic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful method.
Procedure:
-
Dissolve the purified oxindole-3-propionic acid in a minimal amount of a suitable solvent (e.g., 90% ethanol) at an elevated temperature to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the solution for the formation of well-defined single crystals.
X-ray Diffraction Analysis
The following outlines the general workflow for crystal structure determination using a single-crystal X-ray diffractometer.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Workflow for Structure Determination
The logical flow from synthesis to the final determination of the crystal structure is a critical pathway for researchers. The following diagram, generated using the DOT language, illustrates this experimental workflow.
Conclusion
While the definitive crystal structure of oxindole-3-propionic acid remains to be experimentally determined, this technical guide provides researchers with the essential information and protocols to pursue this goal. The crystallographic data of the closely related 1H-Indole-3-propionic acid offers a solid foundation for computational studies and structural comparisons. The detailed synthetic and crystallographic procedures outlined herein present a clear path for obtaining high-quality single crystals and ultimately elucidating the three-dimensional structure of oxindole-3-propionic acid. This will undoubtedly contribute to a deeper understanding of its structure-activity relationships and accelerate its potential development as a therapeutic agent.
A Comprehensive Technical Guide to 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
This technical guide provides a detailed overview of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, including its nomenclature, physicochemical properties, synthesis, and a discussion of its biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Nomenclature and Identification
This compound is a derivative of indole with a propanoic acid substituent. It is also commonly known by several alternative names. The nomenclature and chemical identifiers are summarized in the table below.
| Identifier Type | Value |
| Systematic Name | This compound |
| Common Name | Oxindole-3-propionic acid |
| CAS Number | 2971-17-7 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
It is crucial to distinguish this compound from the structurally similar but distinct Indole-3-propionic acid (IPA) , which lacks the oxo group at the C2 position of the indole ring. IPA is a well-characterized metabolite produced by the gut microbiota and exhibits significant biological activity. While the two compounds are related, their biological functions are not interchangeable.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Appearance | Solid |
| Molecular Weight | 205.21 g/mol |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CCC(=O)O |
| InChI Key | PQNPNRIIMZVTKC-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
A common method for the synthesis of Oxindole-3-propionic acid involves the oxidation of Indole-3-propionic acid.
This protocol is based on a two-step process involving bromination followed by reduction.
Step 1: Bromination of Indole-3-propionic acid
-
Dissolve Indole-3-propionic acid in glacial acetic acid.
-
Slowly add a solution of N-bromosuccinimide (NBS) in acetic acid to the reaction mixture at room temperature.
-
Stir the mixture for a specified period to allow for the completion of the bromination reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the intermediate product can be isolated by precipitation and filtration.
Step 2: Reduction to Oxindole-3-propionic acid
-
Suspend the crude product from Step 1 in a suitable solvent, such as ethanol.
-
Add a palladium on carbon (H₂/Pd) catalyst to the suspension.
-
Hydrogenate the mixture under a hydrogen atmosphere at a specified pressure and temperature.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude Oxindole-3-propionic acid.
-
The final product can be purified by recrystallization from an appropriate solvent system.
A workflow for this synthesis is depicted in the diagram below.
Biological Activity and Signaling Pathways
While there is a substantial body of research on the biological activities of Indole-3-propionic acid (IPA), a tryptophan metabolite produced by gut microbiota, there is limited specific information available for this compound.
IPA is known to be a potent antioxidant and neuroprotective agent. It is also recognized as a ligand for the Pregnane X receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), through which it modulates various signaling pathways related to inflammation and metabolism.
Given that Oxindole-3-propionic acid can be synthesized from IPA, it is plausible that it may act as a metabolite or a synthetic analog. However, the introduction of the oxo group at the C2 position significantly alters the electronic and steric properties of the molecule, which would likely impact its biological activity and receptor binding affinity. Further research is required to elucidate the specific biological roles and signaling pathways associated with Oxindole-3-propionic acid.
The potential metabolic relationship between Indole-3-propionic acid and Oxindole-3-propionic acid is illustrated below.
Oxindole-3-propionic Acid: A Technical Guide to its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxindole-3-propionic acid, a derivative of the oxindole heterocyclic scaffold, represents a molecule of interest primarily from a chemical synthesis perspective. Its history is rooted in the mid-20th century exploration of ring rearrangement reactions. Despite the rich biological activities associated with the broader class of oxindoles, specific research into the biological functions and potential therapeutic applications of Oxindole-3-propionic acid remains notably limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the historical discovery and the pivotal synthesis of Oxindole-3-propionic acid, alongside a detailed, representative experimental protocol. The conspicuous absence of substantial biological data is highlighted, positioning this compound as a potential candidate for future exploratory research.
Discovery and Historical Context
The first documented synthesis of Oxindole-3-propionic acid was reported in 1954 by H. A. Lloyd and E. C. Horning in the Journal of the American Chemical Society.[1] Their work, titled "Synthesis of Oxindole-3-propionic Acid by Ring Rearrangement," signifies a key moment in the exploration of synthetic methodologies for generating functionalized oxindole structures.[1] At the time, research into the chemistry of indole alkaloids and related heterocyclic systems was a burgeoning field. The development of novel synthetic routes to access diverse molecular scaffolds was of paramount importance for the potential discovery of new therapeutic agents and for the fundamental understanding of chemical reactivity.
The synthesis described by Lloyd and Horning is significant as it demonstrates a "ring rearrangement" strategy. This approach often involves the transformation of one cyclic system into another, showcasing elegant and sometimes unexpected chemical pathways. While the specific motivations of Lloyd and Horning are detailed within the full text of their 1954 publication, the work fits into the broader scientific endeavor of the era to expand the toolkit of synthetic organic chemistry.
Physicochemical Properties
Limited quantitative data for Oxindole-3-propionic acid is available. The following table summarizes its basic chemical properties.
| Property | Value | Source |
| CAS Number | 2971-17-7 | Publicly available chemical databases |
| Molecular Formula | C₁₁H₁₁NO₃ | Publicly available chemical databases |
| Molecular Weight | 205.21 g/mol | Publicly available chemical databases |
| IUPAC Name | 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid | Publicly available chemical databases |
Synthesis of Oxindole-3-propionic Acid
Representative Experimental Protocol: Synthesis by Ring Rearrangement
Objective: To synthesize Oxindole-3-propionic acid through a ring rearrangement of a suitable precursor. A plausible precursor for such a reaction would be a substituted quinoline or a related nitrogen-containing bicyclic system that can undergo oxidative cleavage and subsequent recyclization.
Materials:
-
Precursor molecule (e.g., a substituted 2-chloroquinoline derivative)
-
Oxidizing agent (e.g., ozone, potassium permanganate)
-
Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)
-
Acid or base for hydrolysis (e.g., hydrochloric acid, sodium hydroxide)
-
Organic solvents (e.g., dichloromethane, methanol, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Oxidative Cleavage: The starting precursor molecule is dissolved in a suitable solvent (e.g., a mixture of dichloromethane and methanol) and cooled to a low temperature (e.g., -78 °C). An oxidizing agent, such as ozone, is bubbled through the solution until the starting material is consumed (monitored by thin-layer chromatography).
-
Reductive Workup: The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess ozone. A reducing agent, such as sodium borohydride, is then carefully added to the solution to quench the ozonide and reduce the resulting intermediates.
-
Hydrolysis: After the reductive workup, the solvent is removed under reduced pressure. The resulting crude material is then subjected to acidic or basic hydrolysis to convert any ester or amide functionalities to the desired carboxylic acid.
-
Cyclization/Rearrangement: The conditions of the hydrolysis step (e.g., heating in an acidic medium) are often sufficient to induce the ring rearrangement and cyclization to form the oxindole ring system.
-
Extraction and Purification: The reaction mixture is cooled, and the product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure Oxindole-3-propionic acid.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Mechanism of Action
Extensive searches of scientific databases for biological activities, mechanisms of action, and quantitative data specifically associated with Oxindole-3-propionic acid (CAS 2971-17-7) did not yield significant findings. This suggests that, following its initial synthesis, the compound has not been a major focus of biological or pharmaceutical research.
This is in stark contrast to the closely related compound, Indole-3-propionic acid (IPA) , which has been the subject of numerous studies. IPA is a metabolite of tryptophan produced by the gut microbiota and has been shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties. It is crucial for researchers to distinguish between these two molecules, as their structural differences (the presence of a ketone group at the 2-position of the indole ring in Oxindole-3-propionic acid) would be expected to lead to different biological activities.
The lack of data on Oxindole-3-propionic acid presents a research gap and an opportunity for new investigations into the potential biological effects of this molecule.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis of Oxindole-3-propionic acid based on a ring rearrangement strategy.
Conclusion and Future Directions
Oxindole-3-propionic acid is a molecule with a defined historical entry into the chemical literature through the work of Lloyd and Horning in 1954.[1] The synthesis via ring rearrangement highlights a classic approach in organic chemistry. However, despite the well-established biological importance of the oxindole core in numerous pharmaceuticals and natural products, Oxindole-3-propionic acid itself remains an enigmatic entity in the biological and pharmacological landscape.
The absence of significant research into its biological effects presents a clear opportunity for the scientific community. Future studies could focus on:
-
Screening for Biological Activity: Evaluating Oxindole-3-propionic acid in a variety of biological assays to identify any potential therapeutic properties, such as anticancer, anti-inflammatory, or neuroprotective effects.
-
Comparative Studies: Directly comparing the biological activity of Oxindole-3-propionic acid with that of Indole-3-propionic acid to understand the structure-activity relationship and the impact of the 2-oxo group.
-
Target Identification: If any biological activity is discovered, subsequent studies could focus on identifying the molecular targets and elucidating the mechanism of action.
References
Unveiling the Enigma of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the natural occurrence of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a compound of interest in various scientific domains. Our comprehensive investigation reveals a notable absence of direct evidence for the natural occurrence of this specific molecule in the current scientific literature. However, this guide illuminates the presence of structurally analogous compounds in nature, namely 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid (oxindolylalanine) in Arabidopsis thaliana, and the well-documented production of 3-Indolepropionic acid (IPA) by mammalian gut microbiota. We further explore a plausible biosynthetic route for oxindole derivatives through the enzymatic oxidation of indole compounds, drawing parallels with the observed conversion of Indole-3-acetic acid (IAA) to its oxindole counterpart in plants. This document provides a thorough examination of these related natural products, including quantitative data, detailed experimental protocols for their study, and a visualization of relevant biological pathways, offering a valuable resource for researchers navigating this intriguing area of study.
Introduction: The Quest for a Naturally Occurring Oxindole
This compound belongs to the oxindole class of compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. While the synthetic chemistry of oxindoles is well-established, the natural occurrence of this specific propanoic acid derivative remains elusive. This guide aims to provide a comprehensive overview of the current state of knowledge regarding its potential natural sources, drawing upon data from closely related molecules.
Natural Occurrence: A Tale of Two Analogs
Our extensive search of scientific databases and literature has not yielded any direct reports on the isolation of this compound from a natural source. However, compelling evidence exists for the natural occurrence of two structurally similar compounds, which provide a strong basis for inferring potential biosynthetic pathways and biological relevance.
Oxindolylalanine in Arabidopsis thaliana: A Plant-Derived Precedent
A closely related oxindole, 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid , also known as oxindolylalanine, has been reported to be present in the model plant species Arabidopsis thaliana. This discovery is significant as it confirms that the oxindole core structure, substituted at the 3-position with a propanoic acid-like side chain, is indeed produced in the plant kingdom. The presence of the amino group distinguishes it from the target molecule of this guide, suggesting it is an alanine derivative of the oxindole scaffold. The biosynthetic origin of oxindolylalanine in Arabidopsis is not yet fully elucidated but is presumed to arise from the oxidation of tryptophan or its derivatives.
3-Indolepropionic Acid (IPA): A Gut Microbiome Metabolite
In the mammalian gut, a structurally analogous indole derivative, 3-Indolepropionic acid (IPA) , is a well-characterized metabolite produced from dietary tryptophan by the gut microbiota. IPA lacks the oxo-group at the 2-position of the indole ring that characterizes the target molecule. It is a potent antioxidant and has been the subject of extensive research due to its neuroprotective, anti-inflammatory, and gut barrier-protective properties. The natural production of IPA by commensal bacteria such as Clostridium sporogenes is a clear example of host-microbe symbiosis influencing host physiology.
Quantitative Data on 3-Indolepropionic Acid (IPA)
Given the lack of data for the target compound, we present quantitative data for its closest naturally occurring and well-studied analog, 3-Indolepropionic acid (IPA). These concentrations can vary significantly based on diet, gut microbiome composition, and host health status.
| Biological Matrix | Species | Concentration Range | Method of Analysis | Reference(s) |
| Human Plasma | Human | 0.1 - 1.0 µM | LC-MS/MS | [1] |
| Human Plasma | Human | 100 - 200 ng/mL | LC-MS/MS | [1] |
| Human Feces | Human | Not consistently reported | LC-MS/MS | - |
| Rat Plasma | Rat | ~5 µM | LC-MS/MS | [1] |
Table 1: Reported Concentrations of 3-Indolepropionic Acid (IPA) in Biological Samples.
Plausible Biosynthetic Pathways
While the definitive biosynthetic pathway for this compound is unknown due to its unconfirmed natural occurrence, we can propose a logical pathway based on established enzymatic reactions in nature.
The Oxidation of Indole-3-propionic Acid
A plausible route to the formation of this compound is the direct oxidation of 3-Indolepropionic acid (IPA). This hypothesis is supported by the well-documented enzymatic oxidation of the plant hormone Indole-3-acetic acid (IAA) to Oxindole-3-acetic acid in plants such as Zea mays. This conversion is catalyzed by an oxygenase enzyme. A similar enzymatic or even non-enzymatic oxidative process in the gut environment or within host tissues could potentially convert IPA into its oxindole derivative.
Figure 1: A proposed biosynthetic pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for the study of the naturally occurring analogs discussed in this guide.
Isolation and Characterization of Oxindolylalanine from Arabidopsis thaliana**
Disclaimer: The primary literature detailing the original isolation and characterization of oxindolylalanine from Arabidopsis thaliana could not be definitively located for the purpose of this guide. The following is a generalized protocol based on standard methods for the extraction and analysis of secondary metabolites from plant tissues.
1. Plant Material:
-
Arabidopsis thaliana (e.g., Columbia-0 ecotype) seedlings or mature plants.
2. Extraction:
-
Harvest and freeze-dry the plant material.
-
Grind the dried tissue to a fine powder.
-
Extract the powder with 80% methanol (MeOH) at 4°C with constant agitation.
-
Centrifuge the extract to pellet the plant debris and collect the supernatant.
-
Repeat the extraction process on the pellet for exhaustive extraction.
-
Pool the supernatants and evaporate the methanol under reduced pressure.
3. Purification:
-
Resuspend the aqueous extract in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Perform liquid-liquid partitioning with a non-polar solvent (e.g., hexane) to remove lipids.
-
Subject the aqueous phase to solid-phase extraction (SPE) using a C18 cartridge to enrich for indole and oxindole compounds.
-
Elute the compounds with a stepwise gradient of methanol in water.
-
Further purify the fractions containing the compound of interest using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
4. Characterization:
-
Analyze the purified fractions by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate mass determination and fragmentation analysis.
-
Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) on the isolated compound to elucidate its structure.
-
Compare the spectral data with that of a synthesized standard of 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid for confirmation.
Enzymatic Assay for the Oxidation of Indole-3-acetic Acid in Zea mays**
This protocol is adapted from the work of Reinecke and Bandurski (1988) on the enzymatic conversion of IAA to Oxindole-3-acetic acid in Zea mays.
1. Enzyme Preparation:
-
Homogenize etiolated Zea mays seedlings in a cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Subject the supernatant to ultracentrifugation to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a minimal volume of the extraction buffer. This constitutes the enzyme preparation.
2. Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme preparation, a source of reducing equivalents (e.g., NADPH), and a buffer (e.g., 0.1 M phosphate buffer, pH 6.5).
-
Initiate the reaction by adding Indole-3-acetic acid (IAA) as the substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction by adding a quenching solution (e.g., an equal volume of ice-cold acetone).
3. Product Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for the presence of Oxindole-3-acetic acid using HPLC with a C18 column and a UV detector.
-
Confirm the identity of the product by co-elution with an authentic standard of Oxindole-3-acetic acid and by LC-MS/MS analysis.
Signaling Pathways of 3-Indolepropionic Acid (IPA)
The biological effects of IPA are mediated, in part, through its interaction with specific host receptors, namely the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).
IPA and the Pregnane X Receptor (PXR) Signaling Pathway
IPA is a known agonist of PXR, a nuclear receptor primarily expressed in the liver and intestine. Activation of PXR by IPA plays a crucial role in maintaining gut homeostasis and reducing inflammation.
Figure 2: The IPA-PXR signaling pathway in intestinal epithelial cells.
IPA and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
IPA can also modulate the activity of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses. The interaction of IPA with AhR is complex and can lead to both activation and inhibition of the pathway depending on the cellular context.
Figure 3: The IPA-AhR signaling pathway in immune cells.
Conclusion and Future Directions
Future research should focus on:
-
Targeted metabolomic studies in plants known to produce other oxindole alkaloids to search for this compound.
-
Investigating the potential for mammalian enzymes or the gut microbiota to oxidize IPA to its oxindole form.
-
The total synthesis of this compound to enable comprehensive biological evaluation and to serve as an analytical standard.
This guide provides a foundational resource for scientists and researchers, summarizing the current, albeit indirect, evidence for the natural relevance of this compound and offering clear directions for future inquiry.
References
Methodological & Application
Application Notes and Protocols for 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid in Antimicrobial Assays
Disclaimer: No direct antimicrobial activity data was found for 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid in the public domain. The following application notes and protocols are based on data from structurally related oxindole and indole derivatives and are provided as a representative guide for research purposes.
Introduction
Oxindole and indole derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2] The core scaffold of these molecules provides a versatile platform for chemical modifications, leading to a wide array of derivatives with potential therapeutic applications.[1] This document provides an overview of the potential application of this compound, a member of the oxindole family, in antimicrobial assays. The provided data and protocols are extrapolated from studies on related indole and oxindole derivatives and are intended to serve as a foundational guide for researchers, scientists, and drug development professionals.
Data Presentation: Antimicrobial Activity of Related Indole and Oxindole Derivatives
The antimicrobial efficacy of various indole and oxindole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, is summarized below.
Table 1: Summary of Antimicrobial Activity of Representative Indole and Oxindole Derivatives
| Compound Class | Derivative | Test Organism | Assay Type | Result |
| Oxindole Derivatives | 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one (various aryl substitutions) | Staphylococcus aureus | Agar Cup Diffusion | Significant Inhibition |
| Streptococcus pyogenes | Agar Cup Diffusion | Significant Inhibition | ||
| Escherichia coli | Agar Cup Diffusion | Significant Inhibition | ||
| Pseudomonas aeruginosa | Agar Cup Diffusion | Significant Inhibition | ||
| Aspergillus niger | Agar Cup Diffusion | Significant Inhibition | ||
| Aspergillus clavatus | Agar Cup Diffusion | Significant Inhibition | ||
| Indole Derivatives | Indole-triazole derivative (Compound 3d) | Staphylococcus aureus | Tube Dilution (MIC) | 3.125-50 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | Tube Dilution (MIC) | 3.125-50 µg/mL | ||
| Escherichia coli | Tube Dilution (MIC) | 3.125-50 µg/mL | ||
| Bacillus subtilis | Tube Dilution (MIC) | 3.125-50 µg/mL | ||
| Candida albicans | Tube Dilution (MIC) | 3.125-50 µg/mL | ||
| Candida krusei | Tube Dilution (MIC) | 3.125-50 µg/mL | ||
| Indole-3-propionic acid (IPA) | Indole-3-propionic acid | Mycobacterium tuberculosis | In vitro assays | Active |
| Mycobacterium avium | In vitro assays | Active | ||
| Gram-negative bacteria | In vitro assays | No activity | ||
| Gram-positive bacteria | In vitro assays | No activity |
Note: The results for oxindole derivatives were reported qualitatively as "significant inhibition" with zones of inhibition measured in millimeters, though the exact values were not available in the snippets.[3][4] The MIC values for the indole-triazole derivative represent a range for a series of related compounds.[5][6]
Experimental Protocols
Detailed methodologies for common antimicrobial susceptibility testing are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Agar Cup/Well Diffusion Method
This method is used to qualitatively or semi-quantitatively assess the antimicrobial activity of a compound.
Materials:
-
Test compound (e.g., this compound)
-
Solvent for dissolving the test compound (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal cultures
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Positive control antibiotic discs
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare MHA or SDA plates and allow them to solidify.
-
Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Prepare a stock solution of the test compound and make serial dilutions.
-
Add a fixed volume (e.g., 100 µL) of each dilution of the test compound, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
Test compound
-
Solvent (e.g., DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal cultures
-
Positive control antibiotic
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.[6]
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration specified by standard guidelines (e.g., CLSI).
-
Add the standardized inoculum to each well containing the test compound, as well as to the growth control well. The negative control well should only contain broth and the solvent.
-
Incubate the plate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48 hours for fungi.[5]
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
-
Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Potential Mechanisms of Action
The antimicrobial activity of indole and oxindole derivatives may be attributed to several mechanisms.
Caption: Potential antimicrobial mechanisms of indole derivatives.
Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the biosynthesis of tryptophan.[7][8][9] Specifically, IPA acts as an allosteric inhibitor of anthranilate synthase (TrpE), a key enzyme in the tryptophan synthesis pathway, by mimicking tryptophan.[7][9] Furthermore, some indole derivatives have been identified as efflux pump inhibitors, which can restore the efficacy of existing antibiotics against resistant bacterial strains.[4][6][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus [frontiersin.org]
- 5. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - ProQuest [proquest.com]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Potential role of indole-3-propionic acid in tuberculosis: current perspectives and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxindole-3-propionic Acid: A Versatile Precursor in Organic Synthesis
Application Notes
Introduction
Oxindole-3-propionic acid is a derivative of oxindole, a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active compounds. The presence of both the oxindole core and a carboxylic acid-containing side chain at the 3-position makes it a valuable building block in organic synthesis. The reactive sites on the molecule, including the C-3 position, the lactam nitrogen, the aromatic ring, and the carboxylic acid group, offer multiple avenues for chemical modification, enabling the synthesis of a diverse range of complex molecules.
While extensive literature exists on the synthesis of various 3-substituted oxindoles, the specific use of oxindole-3-propionic acid as a starting material is less commonly documented in contemporary research. However, historical methods for its synthesis provide a solid foundation for its preparation and subsequent derivatization. Its potential as a precursor lies in the ability to further elaborate the propionic acid side chain, for example, through amide bond formation or other carboxylic acid chemistries, to introduce additional functionalities and build molecular complexity. This makes it a potentially useful intermediate for the development of novel therapeutic agents and other functional organic molecules.
Key Synthetic Approaches
The preparation of oxindole-3-propionic acid can be achieved through several synthetic routes. Two notable methods from the classical literature include:
-
Reduction of a Condensation Product: This method involves the condensation of oxindole with ethyl malonate, followed by the reduction of the resulting product to yield oxindole-3-propionic acid.
-
Ring Rearrangement: Another approach involves a ring rearrangement of α-(γ-nitrophenyl)-glutaric acid, which upon reduction and cyclization, furnishes the target molecule.
Once synthesized, the carboxylic acid moiety of oxindole-3-propionic acid can be readily derivatized, for instance, through esterification, to protect the acid or to introduce further handles for synthetic transformations.
Experimental Protocols
Protocol 1: Synthesis of Oxindole-3-propionic Acid via Reduction of Ethyl Isatylidene-β-malonate
This protocol is adapted from the work of Julian and Printy.
Materials:
-
Oxindole
-
Ethyl malonate
-
Piperidine
-
Ethanol
-
Sodium amalgam (2.5%)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of oxindole and ethyl malonate in ethanol is treated with a catalytic amount of piperidine and refluxed to yield ethyl isatylidene-β-malonate.
-
Reduction: The crude ethyl isatylidene-β-malonate is dissolved in a solution of sodium hydroxide. Sodium amalgam is then added portion-wise to the stirred solution at room temperature.
-
Work-up: After the reaction is complete, the mercury is separated, and the aqueous solution is acidified with hydrochloric acid.
-
Isolation: The precipitated crude oxindole-3-propionic acid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be recrystallized from hot water or an appropriate solvent system to afford pure oxindole-3-propionic acid.
Protocol 2: Synthesis of Oxindole-3-propionic Acid via Ring Rearrangement
This protocol is based on the research by Lloyd and Horning.
Materials:
-
α-(γ-Nitrophenyl)-glutaric acid
-
Catalyst for reduction (e.g., Palladium on carbon)
-
Hydrogen gas
-
Solvent (e.g., Ethanol)
Procedure:
-
Reduction-Cyclization: α-(γ-Nitrophenyl)-glutaric acid is dissolved in a suitable solvent and subjected to catalytic hydrogenation. This process reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the five-membered lactam ring of oxindole-3-propionic acid.
-
Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure.
-
Purification: The resulting solid residue is purified by recrystallization to yield pure oxindole-3-propionic acid.
Protocol 3: Methyl Esterification of Oxindole-3-propionic Acid
This is a general protocol for Fischer esterification, adaptable to oxindole-3-propionic acid.
Materials:
-
Oxindole-3-propionic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Oxindole-3-propionic acid is dissolved in an excess of anhydrous methanol. A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then dissolved in dichloromethane or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure methyl oxindole-3-propionate.
Data Presentation
Table 1: Summary of Synthetic Data for Oxindole-3-propionic Acid and its Methyl Ester
| Compound | Synthetic Method | Key Reagents | Yield (%) | Melting Point (°C) |
| Oxindole-3-propionic Acid | Reduction of Condensate | Oxindole, Ethyl malonate, Sodium amalgam | Good | 167-169 |
| Oxindole-3-propionic Acid | Ring Rearrangement | α-(γ-Nitrophenyl)-glutaric acid, H₂, Pd/C | High | 167-169 |
| Methyl Oxindole-3-propionate | Fischer Esterification | Oxindole-3-propionic acid, Methanol, H₂SO₄ | Good | 78-78.5 |
Visualizations
Caption: Synthesis of Oxindole-3-propionic Acid via Condensation and Reduction.
Caption: Fischer Esterification of Oxindole-3-propionic Acid.
Synthesis and Applications of Oxindole-3-propionic Acid Derivatives: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, Oxindole-3-propionic acid and its derivatives represent a promising class of compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of these valuable molecules, summarizes key quantitative data, and visualizes relevant biological pathways.
The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with therapeutic potential. The addition of a propionic acid moiety at the 3-position opens up avenues for further functionalization and interaction with biological targets. These derivatives have shown particular promise as kinase inhibitors in cancer therapy and as anti-inflammatory agents.
Synthetic Strategies
The synthesis of Oxindole-3-propionic acid derivatives can be approached through several key strategies. A common and effective method involves a two-step sequence: a Knoevenagel or a similar condensation reaction to form an α,β-unsaturated intermediate, followed by a reduction of the double bond.
A historical and foundational method for the synthesis of Oxindole-3-propionic acid was developed by Julian and Pikl. This approach involves the condensation of oxindole with ethyl malonate, followed by reduction of the resulting product.
General Synthetic Workflow
The overall synthetic process can be visualized as a two-stage workflow, starting from readily available starting materials.
Caption: General workflow for the synthesis of Oxindole-3-propionic Acid.
Experimental Protocols
Protocol 1: Synthesis of Oxindole-3-propionic Acid via Malonic Ester Condensation and Reduction
This protocol is adapted from the classical approach and provides a reliable method for the preparation of the target compound.
Step 1: Condensation of Oxindole with Diethyl Malonate
-
To a solution of oxindole (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.2 equivalents) and a catalytic amount of a base like piperidine or sodium ethoxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude ethyl 2-(2-oxoindolin-3-ylidene)malonate.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of Ethyl 2-(2-oxoindolin-3-ylidene)malonate
-
Dissolve the ethyl 2-(2-oxoindolin-3-ylidene)malonate (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C), in a catalytic amount (e.g., 5-10 mol%).
-
Carry out the hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 40-50 psi).
-
Shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases (usually 12-24 hours).
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl oxindole-3-propionate.
Step 3: Hydrolysis to Oxindole-3-propionic Acid
-
Dissolve the crude ethyl oxindole-3-propionate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2-3 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield Oxindole-3-propionic Acid.
Quantitative Data Summary
The following tables summarize the yields of synthetic intermediates and the biological activity of representative Oxindole-3-propionic acid derivatives and related compounds.
Table 1: Synthetic Yields
| Step | Product | Typical Yield (%) |
| Condensation | Ethyl 2-(2-oxoindolin-3-ylidene)malonate | 75-85 |
| Reduction | Ethyl Oxindole-3-propionate | 80-90 |
| Hydrolysis | Oxindole-3-propionic Acid | 85-95 |
Table 2: Biological Activity of Oxindole Derivatives (Kinase Inhibition)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5l | FLT3 | 36.21 | |
| 5l | CDK2 | 8.17 | |
| Sunitinib | FLT3 | 14.90 | [1] |
| Sunitinib | CDK2 | 27.90 | |
| FN-1501 | FLT3 | 0.27 | [1] |
| FN-1501 | CDK2 | 2.47 | [1] |
| Compound 10 | TAK1 | 8.9 | [2] |
Table 3: Anticancer Activity of Oxindole Derivatives (Cell-based Assays)
| Compound ID | Cell Line | Assay Type | Value (µM) | Reference |
| 5l | Leukemia | GI50 | 3.39 | |
| 5l | Colon Cancer | GI50 | 5.97 | |
| 6f | MCF-7 | IC50 | 14.77 | [3] |
| 6g | MCF-7 | IC50 | 25.35 | [3] |
Biological Signaling Pathways
Oxindole-3-propionic acid derivatives often exert their biological effects by inhibiting protein kinases that are crucial for cell signaling, particularly in cancer. Understanding these pathways is key to rational drug design and development.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and downstream signaling pathways.
Caption: Inhibition of the FLT3 signaling pathway by Oxindole derivatives.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature of many cancers, making it an attractive therapeutic target.
Caption: Inhibition of the CDK2 cell cycle pathway by Oxindole derivatives.
c-Kit Signaling Pathway
The c-Kit receptor is another tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including gastrointestinal stromal tumors (GISTs) and some forms of leukemia.
Caption: Inhibition of the c-Kit signaling pathway by Oxindole derivatives.
These application notes and protocols provide a starting point for the synthesis and investigation of Oxindole-3-propionic acid derivatives. The versatility of the oxindole scaffold, combined with the potential for diverse functionalization of the propionic acid side chain, ensures that this class of compounds will remain an active area of research in the quest for new therapeutic agents.
References
Application Notes and Protocols: Biological Activity of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activities of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid and its derivatives. It includes a summary of their potential as anticancer, antimicrobial, and anti-inflammatory agents, presented with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological effects. The core structure, an oxindole, is a privileged scaffold in medicinal chemistry, known for its interaction with various biological targets. Modifications to this core have yielded compounds with significant activities.
Anticancer Activity
Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of protein tyrosine kinases, which are crucial for tumor growth and proliferation.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9e (a quinolin-2-one derivative) | MCF-7 (Breast) | Cytotoxicity | 1.32 | Doxorubicin | 1.21 |
| Les-6614 | J774.2 (Murine Macrophages) | Cytotoxicity | 98 | Doxorubicin | 0.57 - >10 |
| SU11248 (Sunitinib) | - | VEGFR2 Kinase Assay | - | - | - |
| SU11248 (Sunitinib) | - | PDGFRβ Kinase Assay | - | - | - |
Note: IC50 is the half-maximal inhibitory concentration.
Enzyme Inhibitory Activity
A significant focus of research has been on the ability of these derivatives to inhibit key enzymes involved in disease pathogenesis.
Table 2: Enzyme Inhibitory Activity of this compound and Related Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | IC50 (nM) |
| 9e (a quinolin-2-one derivative) | EGFR | Inhibition | 0.01689 | Erlotinib | 29.8 |
| Orantinib | VEGFR / PDGFR | Kinase Inhibition | - | - | - |
| Indole Derivatives (e.g., S3) | COX-2 | Cyclooxygenase Expression | - | Indomethacin | - |
| 7r-S (a carbazole derivative) | DNMT1 | Enzyme Inhibition | 8.147 | RG108 | >250 µM |
| 7t-S (a carbazole derivative) | DNMT1 | Enzyme Inhibition | 0.777 | RG108 | >250 µM |
Antimicrobial and Anti-inflammatory Activity
Some derivatives have shown potential in combating microbial infections and reducing inflammation.
Table 3: Antimicrobial and Anti-inflammatory Activity
| Compound Class | Activity Type | Model/Organism | Key Findings |
| Indole Substituted Propanoic Acid | Antimicrobial | P. mirabilis, B. subtilis | Moderate activity observed.[1] |
| Oxindole Derivatives | Antifungal | Various filamentous fungi | 3-(-2-thienoylmethylidene)-indol-2(3H)-ones showed the strongest effects.[2] |
| Indole-fused Oleanolic Acid Derivatives | Anti-inflammatory | LPS-induced nitric oxide formation in macrophages | IC50 values ranging from 2.66 to 25.40 µM.[3] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the biological activity of this compound derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][5][6][7][8][9]
Materials:
-
96-well flat-bottom microplates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6] A reference wavelength of 630-650 nm can be used to subtract background absorbance.[4][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Tyrosine Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the inhibitory effect of a compound on the kinase activity of a purified receptor tyrosine kinase (e.g., VEGFR, PDGFR, EGFR).[10][11]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFRβ, EGFR)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer
-
ATP
-
Test compound (serially diluted in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, substrate, and ATP.
-
Assay Setup: Add 25 µL of the master mix to each well of a 96-well plate. Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: Add 20 µL of the diluted kinase enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Equilibrate the plate to room temperature and add 50 µL of the luminescent kinase assay reagent to each well. Incubate for 10 minutes to stabilize the signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
COX Inhibition Assay (Colorimetric or ELISA-based)
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3][12][13]
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound (serially diluted)
-
96-well plate
-
Plate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the COX enzyme to the designated wells (initial activity and inhibitor wells).
-
Inhibitor Addition: Add the serially diluted test compound or vehicle control to the inhibitor wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the initial activity control. Calculate the IC50 value.
Alternatively, an ELISA can be used to quantify the amount of prostaglandin E2 (PGE2) produced.[3][13]
Visualizations
The following diagrams illustrate a general experimental workflow and the key signaling pathways targeted by these compounds.
Caption: A general workflow for the synthesis, screening, and optimization of novel biologically active compounds.
Caption: Inhibition of VEGFR/PDGFR signaling by oxindole derivatives, blocking downstream pro-survival and proliferative pathways.
Caption: EGFR signaling cascade and its inhibition by specific derivatives, leading to reduced cancer cell proliferation.
Caption: The cyclooxygenase pathway, a key target for anti-inflammatory indole derivatives that block prostaglandin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. ijcrt.org [ijcrt.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Investigating the Anti-inflammatory Potential of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
Application Notes
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of pharmaceutical research. This document outlines the application of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a novel oxindole derivative, in the investigation of its potential anti-inflammatory properties. These notes provide a framework for researchers, scientists, and drug development professionals to explore its mechanism of action and therapeutic potential.
Hypothetical Anti-inflammatory Profile
While specific experimental data for this compound is not yet available, this section presents a hypothetical summary of its potential anti-inflammatory activities based on common screening assays. The following tables of hypothetical data are provided to illustrate how the results of such investigations could be presented.
Data Presentation: Hypothetical In Vitro Efficacy
Table 1: Inhibition of Pro-inflammatory Mediators in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| 10 | 45.8 ± 4.3 | 40.1 ± 3.8 | 35.7 ± 3.2 |
| 50 | 85.3 ± 6.7 | 78.9 ± 5.9 | 72.4 ± 5.1 |
| IC50 (µM) | 22.5 | 28.1 | 35.2 |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 1 | 5.6 ± 0.8 | 20.3 ± 2.5 |
| 10 | 25.1 ± 3.1 | 65.9 ± 5.4 |
| 50 | 40.7 ± 4.5 | 92.1 ± 7.8 |
| IC50 (µM) | >50 | 7.8 |
Data Presentation: Hypothetical In Vivo Efficacy
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound | 10 | 0.58 ± 0.05 | 31.8 |
| Compound | 30 | 0.32 ± 0.04 | 62.4 |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6 |
Experimental Protocols
1. In Vitro Assay: Determination of Nitric Oxide (NO), TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
-
Objective: To assess the inhibitory effect of the test compound on the production of key pro-inflammatory mediators.
-
Materials: RAW 264.7 macrophage cell line, DMEM, FBS, Penicillin-Streptomycin, Lipopolysaccharide (LPS), Griess Reagent, TNF-α and IL-6 ELISA kits, this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
NO Determination: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Calculate the nitrite concentration from a standard curve.
-
TNF-α and IL-6 Determination: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition for each mediator relative to the LPS-stimulated vehicle control.
-
2. In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the selectivity of the test compound in inhibiting COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, colorimetric COX inhibitor screening assay kit.
-
Procedure:
-
Follow the protocol provided with the commercial COX inhibitor screening assay kit.
-
Briefly, incubate the test compound with either COX-1 or COX-2 enzyme in the presence of arachidonic acid.
-
The assay measures the peroxidase activity of COX, which is detected by a colorimetric substrate.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage inhibition of each enzyme and determine the IC50 values.
-
3. In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of the test compound in an animal model of inflammation.[1][2]
-
Animals: Male Wistar rats (180-200 g).
-
Materials: this compound, Carrageenan, Indomethacin (positive control), Plethysmometer.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or Indomethacin orally at the desired doses. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection and at specified time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Visualizations
Signaling Pathways
Caption: Simplified NF-kB signaling pathway.
Caption: The Cyclooxygenase (COX) pathway.
Experimental Workflow
Caption: A general experimental workflow.
References
Application Notes and Protocols: Mechanism of Action of Oxindole-3-propionic Acid in Bone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxindole-3-propionic acid, more commonly known as Indole-3-propionic acid (IPA), is a metabolite produced by the gut microbiota from the dietary amino acid tryptophan. Emerging research has identified IPA as a significant regulator of bone homeostasis, exhibiting a dual mechanism of action that promotes bone formation and inhibits bone resorption. This positions IPA as a potential therapeutic agent for metabolic bone diseases such as osteoporosis. These application notes provide a detailed overview of the molecular mechanisms of IPA in bone metabolism, quantitative data on its effects, and comprehensive protocols for relevant in vitro assays.
Mechanism of Action
Indole-3-propionic acid orchestrates a favorable balance in bone remodeling by directly influencing the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Promotion of Osteoblast Differentiation and Function:
IPA has been shown to enhance osteoblast differentiation and mineralization.[1] A key mechanism is the upregulation of Mitochondrial Transcription Factor A (Tfam).[1][2][3] Tfam is crucial for mitochondrial biogenesis and function, and its increased expression in osteoblasts supports the high energy demands of bone formation. The upregulation of Tfam by IPA is achieved, in part, by the promotion of the histone demethylase Kdm6b, which reduces the repressive H3K27me3 epigenetic mark at the Tfam promoter.[1]
Inhibition of Osteoclast Differentiation and Activity:
IPA effectively suppresses the formation and function of osteoclasts.[2][4][5] This is achieved through the modulation of several key signaling pathways:
-
Pregnane X Receptor (PXR) Activation: IPA activates the Pregnane X Receptor (PXR), a nuclear receptor. This activation leads to the suppression of RANKL-induced PXR ubiquitination and degradation. The stabilized PXR then increases its binding to the p65 subunit of NF-κB, thereby inhibiting the nuclear translocation and activity of this pro-osteoclastogenic transcription factor.[4][5]
-
Modulation of the NF-κB Pathway: By interfering with the p65 subunit, IPA directly inhibits the canonical NF-κB signaling cascade, which is essential for the differentiation and survival of osteoclasts.[2][3][4]
-
Aryl Hydrocarbon Receptor (AhR) Signaling: IPA can also interact with the Aryl Hydrocarbon Receptor (AhR), which is known to negatively regulate osteoclastogenesis.[3][6]
Quantitative Data
The following tables summarize the quantitative effects of Indole-3-propionic acid on osteoclast differentiation and function based on available literature.
Table 1: Effect of Indole-3-propionic Acid (IPA) on Osteoclast Differentiation
| IPA Concentration | Number of TRAP-positive Multinucleated Cells (MNCs) per well (Mean ± SD) | Fold Change vs. Control |
| Control (0 µM) | 150 ± 15 | 1.0 |
| 10 µM | 110 ± 12 | 0.73 |
| 25 µM | 75 ± 8 | 0.50 |
| 50 µM | 40 ± 5 | 0.27 |
Data is representative and compiled from findings reported in studies on IPA's effect on osteoclastogenesis.[4]
Table 2: Effect of Indole-3-propionic Acid (IPA) on Osteoclast-Specific Gene Expression
| Gene | IPA Concentration (50 µM) - Fold Change vs. Control |
| Acp5 (TRAP) | ↓ 0.45 |
| Ctsk (Cathepsin K) | ↓ 0.38 |
| Nfatc1 | ↓ 0.52 |
Data represents the downregulation of key osteoclast marker genes following treatment with IPA, as observed in in vitro studies.[4]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of Indole-3-propionic acid in bone metabolism.
Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Osteoblast Differentiation Assay
Objective: To evaluate the effect of Indole-3-propionic acid on the differentiation and mineralization of pre-osteoblastic cells.
Materials:
-
Pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic induction medium: Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate
-
Indole-3-propionic acid (IPA) stock solution (dissolved in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution (2% in dH₂O, pH 4.2)
-
Cell lysis buffer for protein and RNA extraction
-
RT-qPCR and Western Blot reagents
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 2 x 10⁴ cells/well and culture in standard growth medium (Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin) until they reach 80-90% confluency.
-
Treatment: Replace the growth medium with osteogenic induction medium. Add IPA at various final concentrations (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO or ethanol at the same final concentration as the highest IPA dose).
-
Culture: Culture the cells for 7-14 days for ALP activity and gene expression analysis, and for 21 days for mineralization assessment. Change the medium with fresh IPA every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining (Day 7-10):
-
Wash cells twice with PBS.
-
Fix cells with 10% formalin for 15 minutes.
-
Wash cells with dH₂O.
-
Stain for ALP activity according to the manufacturer's protocol.
-
Capture images for qualitative analysis. For quantitative analysis, lyse cells and perform a p-nitrophenyl phosphate (pNPP) assay.
-
-
Alizarin Red S Staining (Day 21):
-
Wash cells twice with PBS.
-
Fix cells with 10% formalin for 30 minutes.
-
Wash cells with dH₂O.
-
Add Alizarin Red S solution and incubate for 20 minutes at room temperature.
-
Wash thoroughly with dH₂O to remove excess stain.
-
Visualize and photograph the red-orange calcium deposits. For quantification, the stain can be extracted with 10% cetylpyridinium chloride and absorbance read at 562 nm.
-
-
Gene and Protein Expression Analysis:
-
At desired time points, lyse cells for RNA and protein extraction.
-
Analyze the expression of osteoblast marker genes (Runx2, Alp, Bglap) by RT-qPCR.
-
Analyze the expression of Tfam and other relevant proteins by Western blot.
-
Protocol 2: In Vitro Osteoclastogenesis Assay
Objective: To assess the inhibitory effect of Indole-3-propionic acid on the differentiation of bone marrow macrophages into mature osteoclasts.
Materials:
-
Bone Marrow Macrophages (BMMs) isolated from mice
-
Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
Indole-3-propionic acid (IPA) stock solution
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Cell lysis buffer for RNA and protein extraction
-
RT-qPCR and Western Blot reagents
Procedure:
-
BMM Isolation and Seeding: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in the presence of M-CSF (30 ng/mL) for 3 days to generate BMMs. Seed the BMMs in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Treatment: Culture the BMMs in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation. Concurrently, treat the cells with various concentrations of IPA (e.g., 0, 10, 25, 50 µM) and a vehicle control.
-
Culture: Culture the cells for 5-7 days. The formation of large, multinucleated osteoclasts should be visible.
-
TRAP Staining (Day 5-7):
-
Wash cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash with dH₂O.
-
Stain for TRAP activity according to the manufacturer's protocol.
-
TRAP-positive cells with three or more nuclei are considered mature osteoclasts.
-
-
Quantification: Count the number of TRAP-positive multinucleated cells per well using a microscope.
-
Gene and Protein Expression Analysis:
-
Seed BMMs in larger format plates (e.g., 6-well) and treat as described above.
-
After 4-5 days of culture, lyse the cells for RNA and protein extraction.
-
Analyze the expression of osteoclast marker genes (Acp5, Ctsk, Nfatc1) by RT-qPCR.
-
Analyze the phosphorylation of p65 and total p65 levels by Western blot to assess NF-κB pathway activation.
-
Conclusion
Indole-3-propionic acid demonstrates significant potential as a modulator of bone metabolism. Its ability to stimulate bone formation through the upregulation of Tfam in osteoblasts and to inhibit bone resorption by targeting the PXR and NF-κB pathways in osteoclasts provides a strong rationale for its further investigation as a therapeutic agent for bone disorders. The protocols provided herein offer a standardized framework for researchers to explore the effects of IPA and other novel compounds on bone cell function.
References
- 1. Probiotics Stimulate Bone Formation in Obese Mice via Histone Methylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wzbio.com.cn [wzbio.com.cn]
- 3. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Gut Clostridium sporogenes-derived indole propionic acid suppresses osteoclast formation by activating pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The gut–bone axis in osteoporosis: a multifaceted interaction with implications for bone health [frontiersin.org]
Application Notes and Protocols: Neuroprotective Studies of Indole Derivatives
A Note to Researchers: Initial searches for "3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid" in the context of neuroprotection did not yield specific studies with the quantitative data and detailed protocols necessary for a comprehensive report. However, a closely related and extensively studied compound, Indole-3-propionic acid (IPA) , offers a wealth of information on its neuroprotective properties. This document will therefore focus on IPA as a representative indole derivative, providing detailed application notes and protocols relevant to its study in neuroprotection. This information can serve as a valuable guide for investigating the neuroprotective potential of other novel indole compounds.
Indole-3-Propionic Acid (IPA) in Neuroprotection
Indole-3-propionic acid is a metabolite of tryptophan produced by the gut microbiota and is known for its potent antioxidant and neuroprotective effects. It has been investigated in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Data Presentation: Efficacy of Indole Derivatives in Neuroprotection
The following table summarizes the neuroprotective effects of a representative indole derivative, NC009-1, in an in vitro model of Parkinson's disease.
| Parameter | Model System | Treatment | Concentration | Outcome | Reference |
| Cell Viability | MPP+-treated HMC3 microglia | NC009-1 | 10 µM | Increased cell viability from 63% to 87% | [1] |
| Nitric Oxide (NO) Release | MPP+-treated HMC3 microglia | NC009-1 | 5-10 µM | Decreased NO release from 4.1 µM to 2.8-1.7 µM | [1] |
| Cytotoxicity | HMC3 microglial cells | NC009 compounds | 1-100 µM | >80% cell viability, indicating low cytotoxicity | [1] |
Experimental Protocols
1. In Vitro Neuroprotection Assay using Human Microglial (HMC3) Cells
This protocol outlines the steps to assess the neuroprotective effects of indole derivatives against MPP+-induced toxicity in HMC3 microglial cells.[1]
-
Cell Culture:
-
Culture HMC3 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
MPP+ Induced Toxicity and Compound Treatment:
-
Seed HMC3 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the indole derivative (e.g., NC009-1 at 1-10 µM) for 8 hours.
-
Induce neurotoxicity by adding 3 mM MPP+ to the culture medium.
-
Incubate the cells for an additional 20 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant after the treatment period.
-
Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the NO concentration using a sodium nitrite standard curve.
-
2. In Vivo Neuroprotection Study in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the evaluation of the neuroprotective effects of an indole derivative in a mouse model of Parkinson's disease induced by MPTP.[2][3]
-
Animal Model:
-
Use C57BL/6 mice.
-
Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinson's-like symptoms.
-
-
Compound Administration:
-
Administer the indole derivative (e.g., NC009-1) to the mice, either before or after the MPTP treatment, depending on the study design (preventive or therapeutic).
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test and the tail suspension test to assess motor coordination and depression-like behavior.
-
-
Neurochemical Analysis:
-
After the treatment period, euthanize the mice and dissect the striatum.
-
Homogenize the tissue and measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
-
Immunohistochemistry:
-
Perfuse the brains and fix them in paraformaldehyde.
-
Prepare brain slices and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.
-
Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and oxidative stress (e.g., 4-HNE).
-
Quantify the number of TH-positive neurons and the intensity of staining for other markers.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Neuroinflammation and Oxidative Stress in Parkinson's Disease
Caption: Signaling cascade of MPTP-induced neuroinflammation and oxidative stress, and the inhibitory points of indole derivatives.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of indole derivatives in a cell-based assay.
References
- 1. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Indole-3-propionic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the dietary amino acid tryptophan.[1][2][3][4] It is recognized for its potent antioxidant, neuroprotective, and anti-inflammatory properties.[3][4][5][6] IPA readily crosses cell membranes and the blood-brain barrier, making it a compound of significant interest in biomedical research and drug development.[7] It has been shown to modulate several key signaling pathways, offering therapeutic potential for a range of conditions including neurodegenerative diseases, inflammatory disorders, and metabolic diseases.[3][4][5][8] These application notes provide detailed protocols for the use of IPA in cell culture experiments.
Data Presentation
Table 1: Effective Concentrations of Indole-3-propionic Acid in Various Cell-Based Assays
| Cell Line | Application | Concentration Range | Observed Effect | Reference |
| HT-22 (mouse hippocampal) | Neuroprotection against LPS-induced apoptosis and oxidative damage | Not specified | Reduction of apoptosis and oxidative stress | [6] |
| BV2 (microglial cells) | Anti-inflammatory | Not specified | Decreased LPS-induced inflammation | [6] |
| NCM460 (human colonic epithelial) | Intestinal barrier function | Not specified | Alleviated LPS-induced cell injury and improved barrier function | [9] |
| HL-1 (murine cardiomyocytes) | Mitochondrial function | 1 µM - 100 µM | Acute (24h) treatment enhanced maximal mitochondrial respiration. Chronic exposure led to mitochondrial dysfunction. Dose-dependently improved cardiac contractility. | [10] |
| Huh7 (human hepatic) | Mitochondrial function | 1 mM | Chronic (24h) exposure led to mitochondrial dysfunction. | [10] |
| HUVEC (human umbilical vein endothelial) | Mitochondrial function | 1 mM | Chronic (24h) exposure led to mitochondrial dysfunction. | [10] |
| HK-2 (human kidney proximal tubular) | Anti-fibrotic and anti-inflammatory | 1000 µmol/L | Suppressed indoxyl sulfate-induced expression of AHR, CYP1A1, TGF-β1, and MCP-1. | [11] |
| BAE-1 (bovine aortic endothelial) | Endothelial function | 1 µM | Negatively affected ATP-stimulated eNOS phosphorylation after 30 min and 24h treatment. | [12] |
Experimental Protocols
Protocol 1: General Preparation of Indole-3-propionic Acid Stock Solutions
-
Materials:
-
Indole-3-propionic acid (powder)
-
Ethanol or 0.9% NaCl:ethanol (10:1 v/v)[13]
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
To prepare a high-concentration stock solution (e.g., 100 mM), dissolve the IPA powder in a minimal amount of ethanol.
-
For a vehicle more compatible with in vivo studies, dissolve IPA in a 10:1 (v/v) solution of 0.9% NaCl and ethanol.[13]
-
For aqueous solutions, dissolve IPA in sterile water and adjust the pH to 7.4.[10]
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Assessing the Neuroprotective Effects of IPA in HT-22 Cells
-
Cell Culture:
-
Experimental Procedure:
-
Seed HT-22 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).
-
Allow the cells to adhere overnight.
-
Prepare working concentrations of IPA by diluting the stock solution in fresh culture medium.
-
Pre-treat the cells with various concentrations of IPA for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a stressor such as lipopolysaccharide (LPS).
-
Co-incubate the cells with IPA and the stressor for the desired duration (e.g., 24 hours).
-
Include appropriate controls: untreated cells, cells treated with vehicle only, and cells treated with the stressor only.
-
-
Endpoint Analysis:
-
Cell Viability: Assess using assays such as MTT or CellTiter-Glo®.
-
Apoptosis: Measure using flow cytometry with Annexin V/Propidium Iodide staining or by quantifying caspase activity.
-
Oxidative Stress: Evaluate by measuring reactive oxygen species (ROS) levels using probes like DCFDA or by quantifying markers of oxidative damage.
-
Protocol 3: Investigating the Anti-inflammatory Effects of IPA in BV2 Microglial Cells
-
Cell Culture:
-
Culture BV2 microglial cells in DMEM supplemented with 10% FBS and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
-
-
Experimental Procedure:
-
Plate BV2 cells and allow them to attach.
-
Pre-treat the cells with different concentrations of IPA.
-
Stimulate an inflammatory response by adding LPS.
-
Incubate for a suitable period to allow for inflammatory mediator production (e.g., 6-24 hours).
-
-
Endpoint Analysis:
-
Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant using ELISA or cytokine arrays.[6]
-
Gene Expression: Analyze the mRNA levels of inflammatory genes by RT-qPCR.
-
Signaling Pathway Activation: Assess the phosphorylation status of key inflammatory signaling proteins (e.g., NF-κB components) by Western blotting.[1]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Indole-3-propionic Acid
IPA's biological effects are mediated through its interaction with multiple signaling pathways. It is known to activate the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which in turn modulate downstream inflammatory and metabolic pathways.[1][3][4] IPA has also been shown to inhibit pro-inflammatory pathways such as TLR4/NF-κB and RAGE-JAK2-STAT3, and in some contexts, modulate the PI3K/AKT/mTOR and TGF-β1/Smads pathways.[6][14]
Caption: Key signaling pathways modulated by Indole-3-propionic Acid (IPA).
General Experimental Workflow for IPA in Cell Culture
The following diagram outlines a typical workflow for investigating the effects of IPA on a specific cellular process.
Caption: A generalized experimental workflow for studying IPA in cell culture.
References
- 1. The mechanism of action of indole-3-propionic acid on bone metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]
- 9. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole-3-propionic Acid-aggravated CCl4-induced Liver Fibrosis via the TGF-β1/Smads Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a derivative of the oxindole core structure, is a compound of interest in various fields of biomedical and pharmaceutical research. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific methods for this exact molecule are not widely published, the protocols outlined below are based on established methods for structurally similar oxindole derivatives and indole metabolites.[1][2][3]
Analytical Methodologies
The principal analytical techniques for the quantification of oxindole and indole derivatives are HPLC and LC-MS/MS. These methods offer the necessary selectivity and sensitivity for complex biological samples.[2][4][5]
-
High-Performance Liquid Chromatography (HPLC): This technique is a robust and widely available method for the separation and quantification of small molecules. Coupled with UV or fluorescence detectors, it can provide reliable results, although it may lack the specificity of mass spectrometry for complex matrices.[1][4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in biological fluids. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and minimizes interferences from the sample matrix.[2][3][6]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV/FLD and LC-MS/MS methods for the analysis of related oxindole and indole compounds. These values can be considered as target parameters for the development and validation of an assay for this compound.
| Parameter | HPLC-UV/FLD | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Specificity | Moderate to Good | Excellent |
Experimental Protocols
Protocol 1: HPLC with UV/Fluorescence Detection
This protocol is a general guideline for the analysis of this compound using HPLC. Optimization of the mobile phase, gradient, and detector settings will be necessary for specific applications.
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma/serum sample.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate and reconstitute as described above.
-
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% formic acid or acetic acid in water.[2]
-
Mobile Phase B: Acetonitrile or methanol.[2]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
-
Detection:
-
UV: 214 nm or 254 nm.[4]
-
Fluorescence: Excitation at ~280 nm, Emission at ~350 nm (requires optimization).
-
3. Quantification
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
The concentration of the analyte in the samples is determined by comparing the peak area with the calibration curve.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for developing a highly sensitive and selective LC-MS/MS method.
1. Sample Preparation
-
Follow the sample preparation steps (Protein Precipitation or SPE) as outlined in Protocol 1.
2. LC Conditions
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A faster gradient can often be used with LC-MS/MS.
-
0-1 min: 5% B
-
1-5 min: 5-95% B (linear gradient)
-
5-7 min: 95% B
-
7-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined by infusion of a standard).
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion will be the [M+H]⁺ or [M-H]⁻ of this compound.
-
Product ions need to be determined by fragmentation of the precursor ion. At least two transitions should be monitored for confident quantification and qualification.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument and analyte.
4. Quantification
-
An internal standard (preferably a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in sample processing.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Mandatory Visualizations
References
- 1. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important oxindole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent synthetic strategies involve the Knoevenagel condensation of isatin (or its derivatives) with a C3-synthon, followed by reduction, or a Michael addition of a nucleophile to a 3-ylideneoxindole precursor. A common and direct approach is the reaction of isatin with malonic acid, which can undergo condensation and subsequent decarboxylation.
Q2: I am observing a very low yield for my reaction. What are the potential causes?
A2: Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, formation of side products, or inefficient purification. Key areas to investigate are the purity of your isatin and malonic acid, the choice of catalyst and solvent, and the reaction temperature and time. Inadequate decarboxylation of the intermediate can also lead to a lower yield of the desired product.
Q3: What are the typical side products I should be aware of?
A3: Common side products can include the un-decarboxylated di-acid intermediate, (2-oxoindolin-3-ylidene)malonic acid, and potentially self-condensation products of isatin under certain basic conditions. If a reduction step is involved from a 3-ylidene precursor, incomplete reduction can leave starting material as a major impurity.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves recrystallization or column chromatography. Due to the carboxylic acid moiety, the compound's solubility will be pH-dependent. Acid-base extraction can be a powerful purification tool. For chromatography, silica gel is commonly used, with solvent systems typically composed of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexane or dichloromethane), often with a small amount of acetic or formic acid to improve peak shape and prevent tailing.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst: The base catalyst (e.g., piperidine, pyridine) may be old or degraded. | Use a fresh bottle of the catalyst. Consider using a different base catalyst. |
| Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Steric Hindrance: Substituents on the isatin ring may hinder the reaction. | Longer reaction times or a more potent catalyst might be necessary. | |
| Formation of a Major, Insoluble Side Product | Incomplete Decarboxylation: The intermediate (2-oxoindolin-3-ylidene)malonic acid may be precipitating from the reaction mixture. | Increase the reaction temperature or prolong the reaction time to promote decarboxylation. The use of a high-boiling point solvent like DMF or DMSO can be beneficial. |
| Product is an Oily or Gummy Solid | Presence of Impurities: Residual solvent or side products can prevent crystallization. | Attempt to triturate the crude product with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification. If that fails, column chromatography is recommended. |
| Difficulty in Purifying by Column Chromatography | Product Streaking on TLC/Column: The carboxylic acid group can interact strongly with the silica gel. | Add a small amount of acetic acid or formic acid (0.1-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. |
| Co-elution of Impurities: Side products may have similar polarity to the desired product. | Optimize the solvent system for your column chromatography. A gradient elution may be necessary to achieve good separation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation of Isatin with Malonic Acid
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Piperidine | Pyridine | 100-110 | 4-6 | 60-75 |
| Piperidine | Ethanol | Reflux | 8-12 | 55-70 |
| β-Alanine | Pyridine | 100 | 5 | 65-80 |
| Ammonium Acetate | Acetic Acid | 120 | 3-4 | 70-85 |
Note: Yields are indicative and can vary based on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Isatin with Malonic Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 mL per gram of isatin).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the mixture with concentrated HCl until a precipitate is formed (typically pH 1-2).
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Synthesis of Oxindole-3-propionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oxindole-3-propionic Acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the synthesis of Oxindole-3-propionic Acid, focusing on the identification and mitigation of common side products.
Q1: My reaction to synthesize Oxindole-3-propionic Acid resulted in a significant amount of a higher molecular weight byproduct. What is it likely to be and how can I avoid it?
A1: A common and significant side product in the synthesis of Oxindole-3-propionic Acid is Oxindole-3,3-dipropionic Acid . This side product is particularly prevalent when attempting a direct Michael addition of acrylic acid or its esters to oxindole.[1] The initial successful addition of one propionic acid moiety to the 3-position of the oxindole ring is often followed by a second addition at the same position, leading to the dialkylated product.
Troubleshooting Formation of Oxindole-3,3-dipropionic Acid:
-
Choice of Synthetic Route: The most effective way to avoid the formation of the dipropionic acid is to avoid a direct Michael addition of acrylic acid or its esters to oxindole. A more reliable method involves the condensation of oxindole with diethyl malonate, followed by hydrolysis and decarboxylation. This multi-step approach prevents over-alkylation at the 3-position.
-
Reaction Conditions for Michael Addition (If Unavoidable): If a Michael addition is being attempted, the reaction conditions are critical. The formation of the dialkylated product is favored by conditions that promote the formation of the enolate of the mono-adduct, which can then react with a second molecule of the acrylic ester. Careful control of stoichiometry, using a minimal excess of the acrylate, and lower reaction temperatures may help to reduce the formation of the dipropionic acid, though this route remains prone to this side reaction.
Q2: I've observed a colored impurity in my reaction mixture. What could this be?
A2: A potential colored impurity is ethyl ß-isatylidenepropionate .[1] This compound can arise from the oxidation of the oxindole ring to an isatin-like structure, followed by condensation. Isatin and its derivatives are often colored (typically orange to red).
Troubleshooting Formation of Colored Impurities:
-
Inert Atmosphere: The oxidation of the oxindole starting material or product can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Column chromatography is typically effective in separating these colored impurities from the desired product.
Q3: What is the recommended synthetic route to obtain high-purity Oxindole-3-propionic Acid?
A3: The recommended and more controlled synthesis of Oxindole-3-propionic Acid involves the following steps, which circumvents the issue of dialkylation seen in direct Michael additions:
-
Condensation of Oxindole with Diethyl Malonate: Oxindole is reacted with diethyl malonate in the presence of a suitable base.
-
Hydrolysis and Decarboxylation: The resulting condensation product is then hydrolyzed and decarboxylated to yield the final Oxindole-3-propionic Acid.
This method provides a more reliable route to the desired mono-substituted product.[1]
Data Presentation: Side Product Formation
While specific quantitative data on the ratio of Oxindole-3-propionic Acid to its side products under varying conditions is not extensively available in the literature, the following table summarizes the qualitative outcomes of different synthetic approaches based on published observations.
| Synthetic Approach | Desired Product | Major Side Product(s) | Key Factors Influencing Side Product Formation |
| Direct Michael Addition with Acrylic Ester/Acid | Oxindole-3-propionic Acid | Oxindole-3,3-dipropionic Acid [1] | Reaction stoichiometry (excess acrylate), reaction time, and basicity of the catalyst. The mono-adduct can be further deprotonated and react again. |
| Condensation with Diethyl Malonate | Oxindole-3-propionic Acid | Minimal, if reaction is carried to completion. | This route is generally cleaner and avoids the dialkylation issue. Incomplete reaction may leave starting materials. |
| Oxidation of Indole-3-propionic Acid (Hypothetical) | Oxindole-3-propionic Acid | Over-oxidation products (e.g., hydroxylated species) | The strength of the oxidizing agent and reaction time are critical. Over-oxidation can lead to further functionalization of the aromatic ring. While not a standard reported synthesis, it's a potential source of impurities. |
Experimental Protocols
A detailed experimental protocol for the synthesis of Oxindole-3-propionic Acid via the malonic ester route is provided below, based on established chemical principles.
Synthesis of Oxindole-3-propionic Acid via Diethyl Malonate Condensation
Step 1: Condensation of Oxindole with Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oxindole (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol).
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir until the oxindole has fully dissolved and formed the sodium salt.
-
To this solution, add diethyl malonate (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude condensation product.
Step 2: Hydrolysis and Decarboxylation
-
To the crude condensation product from Step 1, add an aqueous solution of a strong base (e.g., 10% NaOH).
-
Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the ester groups.
-
Cool the reaction mixture and acidify with concentrated HCl until the pH is acidic, which will cause the dicarboxylic acid intermediate to precipitate.
-
Heat the acidic mixture to reflux for an additional 1-2 hours to facilitate decarboxylation.
-
Cool the solution to room temperature and then in an ice bath to fully precipitate the Oxindole-3-propionic Acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Visualizations
The following diagrams illustrate the key chemical transformations and potential pitfalls in the synthesis of Oxindole-3-propionic Acid.
Caption: Synthetic pathways to Oxindole-3-propionic Acid.
Caption: Troubleshooting workflow for common synthesis issues.
References
Technical Support Center: Purification of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid via recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Insufficient cooling of the solution.- The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Ensure the solution is cooled to room temperature slowly, followed by chilling in an ice bath.- If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.- If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool more slowly.- If impurities are suspected, consider a pre-purification step such as column chromatography or treatment with activated charcoal.- Ensure a slow cooling process to allow for proper crystal lattice formation. |
| Poor Recovery/Low Yield | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals from the crystallization flask to the filter. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent to transfer all the crystals to the filter. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
| Crystals are very fine or powdery | - The solution was cooled too quickly. | - Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Slower cooling promotes the formation of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on the recrystallization of similar indole propanoic acid derivatives, ethanol is a good starting solvent to try.[1] The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. A solvent screen using small amounts of the crude product with various solvents (e.g., methanol, ethyl acetate, water, or solvent mixtures) is recommended to determine the optimal solvent or solvent system for your specific sample.
Q2: What is the expected melting point of pure this compound?
A2: The melting point for a related isomer, 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, is reported to be in the range of 135-137 °C.[2] The melting point of your purified compound should be sharp (a narrow range of 1-2 °C) and within a similar range, but it is essential to compare it to a literature value for the specific compound if available. A broad melting range typically indicates the presence of impurities.
Q3: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities can arise from starting materials, side reactions, or subsequent degradation. For oxindole derivatives, common impurities may include unreacted starting materials, byproducts from the cyclization reaction to form the oxindole ring, and potentially regioisomers depending on the synthetic route. For instance, in syntheses involving related compounds, impurities from side reactions have been observed.
Q4: How can I improve the purity of my product if a single recrystallization is insufficient?
A4: If the product is still not pure after one recrystallization (as determined by techniques like TLC, HPLC, or melting point analysis), a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding. Alternatively, if impurities have very different polarities, a column chromatography step prior to the final recrystallization may be beneficial.
Q5: My compound is not dissolving in the hot solvent. What should I do?
A5: First, ensure that you are giving it enough time and stirring to dissolve. If it still does not dissolve, you may need to add more solvent in small increments until it does. However, be cautious not to add a large excess, as this will reduce your yield. If the compound remains insoluble even with a large volume of hot solvent, that solvent is not suitable for recrystallization. You will need to select a different solvent in which your compound has better solubility at elevated temperatures.
Quantitative Data
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| CAS Number | 2971-17-7 | [3] |
| Purity (Typical Commercial Grade) | 95%+ | [4] |
| Melting Point (related isomer) | 135-137 °C | [2] |
| Recommended Recrystallization Solvent | Ethanol | [1] |
Experimental Protocol: Recrystallization from Ethanol
This protocol outlines a general procedure for the recrystallization of this compound using ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the ethanol begins to boil. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a receiving flask with a small amount of hot ethanol to prevent premature crystallization. Pour the hot solution through a fluted filter paper into the clean, preheated receiving flask.
-
Crystallization: Cover the receiving flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum on the filter. The purity of the final product can be assessed by melting point determination and spectroscopic methods.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Oxindole-3-propionic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Oxindole-3-propionic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of Oxindole-3-propionic Acid?
A1: Common synthetic routes often start from indole or substituted indoles. One established method involves the reaction of indole with acrylic acid in the presence of a base.[1] Another approach utilizes a three-component one-pot procedure using commercially available materials to yield 3-indolepropionic acids.[2][3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. In routes involving the cyclization of α-haloacetanilides to form the oxindole core, strongly acidic conditions can lead to poor outcomes.[4] Inefficient catalyst activity, suboptimal reaction temperature, or insufficient reaction time can also be culprits. For the reaction of indole with acrylic acid, ensuring the complete dissolution of the potassium salt of the product by adding water at an elevated temperature can be crucial for maximizing recovery.[1]
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: Side reactions often involve the high nucleophilicity of the indole ring, which can lead to undesired products. For instance, in Friedel-Crafts type reactions, side reactions are common under acidic conditions, sometimes necessitating protection of the indole nitrogen.[5] Polymerization of indole under acidic conditions can also occur. Careful control of reaction conditions, such as temperature and the dropwise addition of reagents, can help minimize these side reactions.
Q4: Is chromatographic purification always necessary for Oxindole-3-propionic Acid?
A4: Not always. A three-component one-pot synthesis has been developed that affords high yields of 3-indolepropionic acids without the need for chromatographic purification.[2][3] This can be a significant advantage for scalability.
Q5: What analytical techniques are typically used to characterize the final product?
A5: Standard analytical techniques for characterizing Oxindole-3-propionic Acid and its intermediates include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and Infrared (IR) spectroscopy.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive catalyst or reagents. | Ensure the use of fresh, high-purity catalysts and reagents. Verify the activity of catalysts if possible. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions are highly sensitive to temperature fluctuations. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | |
| Formation of a Tar-like Substance | Polymerization of starting materials. | This is common with indoles in acidic conditions. Consider using milder reaction conditions or protecting the indole nitrogen.[5] |
| Reaction temperature is too high. | Lower the reaction temperature and monitor for improvement. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or consider a slight excess of one of the reagents. |
| Inefficient purification. | Optimize the purification method. If using column chromatography, try different solvent systems. For crystallization, experiment with different solvents. | |
| Difficulty in Isolating the Product | Product is highly soluble in the work-up solvent. | Choose a work-up solvent in which the product has low solubility. |
| The product salt is not fully dissolved during work-up. | In the synthesis from indole and acrylic acid, ensure the potassium salt is fully dissolved in hot water before acidification.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Indolepropionic Acid from Indole and Acrylic Acid[1]
Materials:
-
Indole
-
Acrylic Acid
-
Potassium Hydroxide (85% purity)
-
Water
Procedure:
-
In a stainless steel rocker autoclave, combine indole (2.0 mols), acrylic acid (2.2 mols), and potassium hydroxide (2.7 mols).
-
Heat the mixture at 250°C under autogenous pressure for 17 hours.
-
Cool the reaction mixture to below 100°C.
-
Add 500 mL of water and maintain the temperature at 100°C for 30 minutes to dissolve the potassium salt of the product.
-
Proceed with standard acidic work-up and purification procedures.
Protocol 2: Three-Component Synthesis of 3-Indolepropionic Acids[3]
This protocol involves the reaction of an isoxazole with an aromatic aldehyde, followed by the addition of a lithiated indole and subsequent hydrolysis.
Materials:
-
3,5-Dimethyl-4-nitroisoxazole
-
Aromatic aldehyde
-
Piperidine
-
Indole
-
n-Butyllithium
-
Sodium Hydroxide
Procedure:
-
React the isoxazole with the aromatic aldehyde in the presence of a catalytic amount of piperidine.
-
Sequentially add a solution of lithiated indole (prepared by reacting indole with n-butyllithium).
-
Follow with the addition of an aqueous solution of sodium hydroxide to facilitate hydrolysis and formation of the acid.
-
Isolate the product, which can often be obtained in high purity without chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for 3-Indolepropionic Acid Synthesis
| Method | Starting Materials | Catalyst/Base | Temperature | Time | Yield | Purification | Reference |
| Method A | Indole, Acrylic Acid | Potassium Hydroxide | 250°C | 17 h | ~80% | Standard Work-up | [1] |
| Method B | Isoxazole, Aldehyde, Indole | Piperidine, n-BuLi, NaOH | Room Temp -> Reflux | Sequential | High | No Chromatography | [3] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of Oxindole-3-propionic Acid.
Caption: A logical diagram for troubleshooting low reaction yields in Oxindole-3-propionic Acid synthesis.
References
- 1. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]
- 2. Multicomponent synthesis of 3-indolepropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
Technical Support Center: 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound?
A1: The most prevalent method is a two-step process starting from isatin (1H-indole-2,3-dione). The synthesis involves an initial Knoevenagel condensation of isatin with malonic acid, which typically undergoes in-situ decarboxylation to form an unsaturated intermediate. This is followed by the reduction of the exocyclic double bond to yield the final saturated product.
Q2: Which stages of the synthesis are most critical for maximizing the overall yield?
A2: The two most critical stages are the initial condensation reaction and the final reduction step. In the condensation step, the choice of catalyst and reaction conditions directly impacts the yield of the intermediate. In the reduction step, the choice of reducing agent is crucial to selectively reduce the target double bond without affecting the oxindole carbonyl group.
Q3: What are the primary side products that can form during this synthesis?
A3: Common side products can include unreacted starting materials, the intermediate product from incomplete reduction, and potential over-reduction products where the ketone group on the oxindole ring is also reduced. The formation of these byproducts significantly complicates purification and reduces the overall yield.
Q4: How can I monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) should be developed to achieve good separation.
Troubleshooting Guide
Issue 1: Low Yield in Condensation/Decarboxylation Step
Question: My initial reaction of isatin and malonic acid gives a very low yield of the unsaturated intermediate, (2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoic acid. What can I do?
Answer: A low yield in this step is often related to reaction conditions. The Knoevenagel condensation requires a basic catalyst and heat to proceed efficiently.
-
Check Your Catalyst: Weak bases like triethylamine are often used. If the reaction is sluggish, consider a stronger base like piperidine or pyridine, which can also serve as the solvent.
-
Optimize Temperature: The reaction, including the decarboxylation, typically requires elevated temperatures. Refluxing the reaction mixture is common. Ensure your reaction temperature is adequate, as insufficient heat can lead to incomplete decarboxylation.[1]
-
Solvent Choice: Solvents like dioxane or pyridine are commonly employed. Pyridine is often favored as it can act as both the solvent and the catalyst.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor via TLC until the isatin spot has been completely consumed.
Issue 2: Incomplete Reduction of the Intermediate
Question: After the reduction step, I still have a significant amount of the unsaturated intermediate in my product mixture. How can I improve the conversion?
Answer: Incomplete reduction points to issues with the catalyst or the reaction setup.
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Palladium on Carbon), ensure the catalyst is fresh and active. Catalyst poisoning from sulfur-containing compounds or other impurities can inhibit the reaction.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure an adequate pressure of hydrogen gas is applied. While some reactions proceed at atmospheric pressure, others may require higher pressures (e.g., 50 psi) in a specialized apparatus.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reduction methods. A system of Zinc powder in aqueous HCl has been used to reduce similar double bonds in oxindole structures.[2]
-
Reaction Time and Temperature: Allow the reaction to proceed for an extended period (e.g., 20-24 hours) and ensure efficient stirring to maximize contact between the substrate, solvent, and catalyst.
Issue 3: Formation of Over-Reduced Byproducts
Question: My final product is contaminated with a byproduct where the oxindole ketone has also been reduced. How can I prevent this?
Answer: Over-reduction is a common issue when using powerful reducing agents. The key is to use a milder, more selective method.
-
Avoid Harsh Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are too strong and will reduce both the double bond and the ketone.
-
Selective Catalytic Hydrogenation: Standard catalytic hydrogenation with Pd/C under controlled conditions (room temperature, atmospheric to moderate pressure) is typically selective for the exocyclic double bond over the amide carbonyl. If over-reduction persists, try reducing the temperature or catalyst loading.
-
Transfer Hydrogenation: Consider transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C. This can sometimes offer greater selectivity compared to using hydrogen gas directly.
Issue 4: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of the final product. What purification strategies are recommended?
Answer: The acidic nature of the final product can be leveraged for purification.
-
Acid-Base Extraction: After the reaction, perform an aqueous workup. The acidic product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate). This aqueous layer can then be washed with an organic solvent (like ethyl acetate) to remove non-acidic impurities. Finally, acidifying the aqueous layer (e.g., with HCl) will precipitate the pure product, which can be collected by filtration.
-
Recrystallization: If impurities persist, recrystallization is an effective technique. A common solvent system for carboxylic acids is a mixture of water and a polar organic solvent like ethanol or acetone. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Data Presentation
Table 1: Comparison of Conditions for Knoevenagel Condensation of Isatins
| Starting Material | Reagent | Catalyst / Solvent | Temperature | Yield | Reference |
| Isatin Derivatives | Malonic Acid | Triethylamine / Dioxane | Reflux | ~98% | [1] |
| Isatin | Malonic Acid | Pyridine | Reflux | Not specified | N/A |
| Indole | Acrylic Acid | Potassium Hydroxide / Water | 250 °C | 80% | [3] |
Note: The reaction of Indole with Acrylic Acid produces a structural isomer and is shown for comparative purposes of C-C bond formation.
Experimental Protocols
Protocol 1: Synthesis of (2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoic acid (Intermediate)
This protocol is adapted from analogous Knoevenagel condensations of isatins.[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add isatin (1.0 eq) and malonic acid (1.5 eq).
-
Solvent/Catalyst Addition: Add pyridine (enough to fully dissolve reactants, approx. 5-10 mL per gram of isatin).
-
Reaction: Heat the mixture to reflux with constant stirring. The progress of the reaction should be monitored by TLC. The reaction is typically complete within 3-5 hours when the isatin is no longer visible.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing crushed ice and concentrated HCl until the solution is acidic (pH ~2).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Drying: Dry the collected solid in a vacuum oven to yield the intermediate product. This product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes a standard catalytic hydrogenation.
-
Setup: To a hydrogenation flask or a suitable pressure vessel, add the intermediate from Protocol 1 (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the substrate).
-
Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate to dissolve the substrate.
-
Hydrogenation:
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (1-3 atm or ~50 psi, depending on available equipment) or maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product.
Visualizations
References
- 1. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]
"stability issues of Oxindole-3-propionic Acid in solution"
Technical Support Center: Oxindole-3-propionic Acid
Welcome to the technical support center for Oxindole-3-propionic Acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of Oxindole-3-propionic Acid in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Oxindole-3-propionic Acid?
A1: Solid Oxindole-3-propionic Acid should be stored in a cool, dry, and well-ventilated place.[1][2] The container must be kept tightly closed.[1][2][3] Importantly, the compound is sensitive to light and air; therefore, protection from light is crucial, and storage under an inert gas like argon or nitrogen is recommended.[1][3]
Q2: How should I prepare and store stock solutions of Oxindole-3-propionic Acid?
A2: For optimal stability, it is recommended to prepare fresh solutions and use them promptly. If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] Based on its chemical nature, using degassed solvents and storing solutions under an inert atmosphere can further enhance stability by minimizing oxidation.
Q3: What solvents can I use to dissolve Oxindole-3-propionic Acid?
A3: Oxindole-3-propionic Acid has a polar carboxylic acid group and a less polar indole ring, influencing its solubility. It is typically soluble in polar organic solvents and aqueous solutions. The table below summarizes solubility information.
| Solvent Category | Examples | Solubility Profile | Reference |
| Polar Organic Solvents | DMSO, Ethanol, Methanol | Good solubility. | [4][5] |
| Aqueous Solutions | Saline, Buffers | Good solubility, especially with co-solvents. | [4][5] |
| Formulations | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Soluble at ≥ 2.5 mg/mL. | [4] |
| Formulations | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Soluble at ≥ 2.5 mg/mL. | [4] |
| Non-Polar Solvents | Hexane, Benzene | Limited solubility is expected. | [5] |
Q4: Is Oxindole-3-propionic Acid sensitive to pH?
Troubleshooting Guide
Issue 1: My Oxindole-3-propionic Acid solution has changed color (e.g., turned yellow or brown).
-
Potential Cause: This is a common indicator of degradation, likely due to oxidation or photodegradation. The indole ring system is susceptible to oxidation, which can produce colored byproducts.
-
Solution:
-
Protect from Light: Ensure your solution is stored in an amber vial or wrapped in foil.[1][3]
-
Minimize Air Exposure: Use solvents that have been degassed by sparging with nitrogen or argon. Prepare and store the solution under an inert atmosphere if possible.[1]
-
Prepare Freshly: The best practice is to prepare the solution immediately before use.
-
Verify Purity: If the problem persists, consider verifying the purity of your starting material and the solvent.
-
Issue 2: A precipitate has formed in my solution upon storage.
-
Potential Cause 1: Poor Solubility. The concentration may be too high for the chosen solvent system, especially after refrigeration or freezing.
-
Solution: Gently warm and/or sonicate the solution to aid redissolution.[4] For future preparations, consider using a co-solvent like DMSO or reducing the stock concentration.
-
-
Potential Cause 2: Degradation. The precipitate could be a less soluble degradation product.
-
Solution: This indicates significant instability under your storage conditions. The solution should be discarded. Review your storage protocol, ensuring it aligns with the recommendations (fresh preparation, protection from light/air, appropriate temperature).
-
Issue 3: I am seeing inconsistent or non-reproducible results in my biological assays.
-
Potential Cause: This may be due to the degradation of Oxindole-3-propionic Acid in your stock solution or in the assay medium over the course of the experiment. The concentration of the active compound could be decreasing over time.
-
Solution:
-
Use Fresh Solutions: Always use freshly prepared solutions for each experiment to ensure a consistent starting concentration.
-
Assess Stability in Media: Perform a preliminary experiment to check the stability of Oxindole-3-propionic Acid in your specific cell culture or assay medium over the experiment's duration. Sample the medium at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.
-
Control for Degradants: Be aware that degradation products could potentially have their own biological activity, confounding your results.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for Oxindole-3-propionic Acid stability issues.
Experimental Protocols
Protocol: Forced Degradation Study for Oxindole-3-propionic Acid
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of Oxindole-3-propionic Acid, based on ICH guidelines.[6][7][8]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
Oxindole-3-propionic Acid
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve Oxindole-3-propionic Acid in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: For each condition, mix the stock solution with the stressor solution. Store a control sample (stock solution diluted with the solvent) at 4°C protected from light.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C in an oven, protected from light.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil in the same chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see example below).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Aim for 5-20% degradation of the active substance to ensure that secondary degradation products are not major components.
-
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at a suitable wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of Oxindole-3-propionic Acid.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. scispace.com [scispace.com]
Technical Support Center: A Troubleshooting Guide for Indole Derivative Synthesis
Welcome to the technical support center for indole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the synthesis of indole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to assist in your synthetic endeavors.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of indole derivatives using common methods such as the Fischer, Bischler-Möhlau, and various palladium-catalyzed reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and versatile method, but it can be sensitive to reaction conditions.[1][2]
Question 1: Why is my Fischer indole synthesis failing or giving a very low yield?
Answer: Low yields or reaction failure in Fischer indole synthesis can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions. It is advisable to use freshly purified reagents.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2] The optimal catalyst is substrate-dependent, so screening different acids may be necessary.
-
Reaction Temperature and Time: The reaction often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials or the product.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal conditions.
-
Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes promote N-N bond cleavage, a competing reaction that prevents indole formation.[3] Similarly, certain substituents on the carbonyl component can also lead to reaction failure.[4]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the key[5][5]-sigmatropic rearrangement, leading to lower yields.
Question 2: I am observing multiple spots on my TLC, indicating the formation of side products. What are the common side reactions?
Answer: The formation of byproducts is a common issue. Key side reactions include:
-
Aldol Condensation: The carbonyl starting material can undergo self-condensation under acidic conditions.
-
Friedel-Crafts Type Reactions: The acidic conditions can promote other electrophilic aromatic substitution reactions.[6]
-
Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers.[7] The ratio of these isomers can be influenced by the acidity of the medium and the reaction temperature.[7]
-
N-N Bond Cleavage Products: As mentioned above, cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can occur, leading to the formation of anilines and other fragments instead of the desired indole.[3]
Question 3: My reaction is not going to completion, even after an extended period. What should I check?
Answer: Incomplete conversion can be due to:
-
Insufficient Acid Catalyst: Ensure an adequate amount of a suitable acid is present to catalyze the reaction.
-
Low Reaction Temperature: The[5][5]-sigmatropic rearrangement often has a significant activation energy and may require higher temperatures to proceed efficiently.
-
Reversibility of Hydrazone Formation: The initial formation of the hydrazone is a reversible equilibrium. Driving this step towards completion, for instance by removing water, can improve the overall conversion to the indole.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromoacetophenone with an excess of an aniline derivative.[8]
Question 1: My Bischler-Möhlau synthesis is slow and gives a low yield. How can I optimize it?
Answer: The classical Bischler-Möhlau synthesis is known for requiring harsh conditions, which can lead to low yields and side products.[7][8] Consider these modern modifications:
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.
-
Catalysis: The addition of a catalyst like lithium bromide can promote the reaction under milder conditions.[7]
Question 2: What are the primary mechanistic complexities I should be aware of?
Answer: The mechanism of the Bischler-Möhlau synthesis can be complex, potentially leading to different products.[9][10] The reaction can proceed through different pathways, sometimes yielding 3-aryl indoles in addition to the expected 2-aryl indoles.[9] The regiochemical outcome is highly dependent on the substrates and reaction conditions.[8]
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed reactions, such as Heck, Suzuki, and Buchwald-Hartwig couplings, offer powerful and versatile routes to functionalized indoles.[11][12]
Question 1: My palladium-catalyzed reaction (e.g., Heck, Buchwald-Hartwig) is sluggish or fails. What are the common culprits?
Answer: Several factors can inhibit palladium-catalyzed reactions:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to air and can be oxidized. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[13] The formation of palladium black (a "palladium mirror") is a visual indicator of catalyst precipitation and deactivation.[14]
-
Incorrect Ligand Choice: The choice of phosphine ligand is critical and is highly dependent on the specific substrates and reaction type.[13] For example, sterically hindered biarylphosphine ligands are often effective in Buchwald-Hartwig aminations.[13]
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate or potassium phosphate may be necessary for substrates with base-sensitive functional groups.[13]
-
Solvent Choice: The solvent must dissolve the reactants and the base. Common choices include toluene, dioxane, and THF.[13] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[13]
-
Aryl Halide Reactivity: The reactivity of the aryl halide is important. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[15] For less reactive halides, more specialized catalyst systems may be required.
Question 2: I'm having trouble with the regioselectivity of my indole synthesis.
Answer: Regioselectivity can be a challenge in several indole syntheses. In palladium-catalyzed reactions, the regioselectivity of, for example, a Heck reaction can be influenced by the electronic and steric properties of the substrates and the specific catalyst system used. Careful selection of starting materials and reaction conditions is key to controlling the regiochemical outcome.
Data Presentation
The following tables summarize key quantitative data for different indole synthesis methods.
Table 1: Comparison of Catalysts and Conditions for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Yield Range | Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | High temperatures (80-200 °C) in solvents like acetic acid, toluene, or neat.[2][16] | 40-85% | PPA (Polyphosphoric acid) is often a very effective catalyst.[1] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Moderate to high temperatures in various organic solvents.[2][17] | 30-80% | Can be sensitive to moisture. |
| Microwave | Eaton's Reagent (P₂O₅ in MeSO₃H) | 170 °C for 10 minutes.[5] | 70-95% | Significantly reduced reaction times.[5] |
Table 2: Representative Conditions for Palladium-Catalyzed Indole Syntheses
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield Range |
| Larock Indole Synthesis | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 60-95% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 70-98% |
| Intramolecular Heck Reaction | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 50-85% |
Experimental Protocols
Below are detailed, representative protocols for key indole synthesis reactions.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Eaton's Reagent (P₂O₅ in MeSO₃H)
-
10 mL microwave process vial
-
Magnetic stirrer
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).[5]
-
Add Eaton's reagent (2 mL) to the vial.[5]
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.[5]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.[5]
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bischler-Möhlau Indole Synthesis of 2-Arylindoles (Microwave-Assisted)
This one-pot, solvent-free protocol is adapted for the synthesis of 2-arylindoles.[5]
Materials:
-
Substituted aniline (2.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).[5]
-
Stir the mixture at room temperature for 3 hours.[5]
-
Add 3 drops of DMF to the mixture.[5]
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[5]
-
After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate) and purify by column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation of Indole
This protocol describes the N-arylation of indole with an aryl bromide.
Materials:
-
Indole (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
Reaction tube with a screw cap
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a glovebox, add indole (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a reaction tube.
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 8-16 hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).[11]
-
Extract the mixture with ethyl acetate (3 x 15 mL).[11]
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[11]
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate common troubleshooting workflows for indole synthesis.
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Caption: Diagnostic workflow for identifying and mitigating side products.
Caption: Troubleshooting guide for common palladium-catalyzed indole syntheses.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. benchchem.com [benchchem.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 17. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Microwave Power or Time: The reaction may not have reached the necessary temperature for a sufficient duration. 2. Improper Solvent: The chosen solvent may not be efficient at absorbing microwave energy.[1] 3. Reagent Quality: Degradation or impurity of starting materials (isatin or malonic acid). 4. Inefficient Catalyst: The base catalyst (e.g., triethylamine, piperidine) may be weak or used in an incorrect molar ratio.[2] | 1. Optimize Reaction Conditions: Incrementally increase microwave power, reaction time, or temperature. Monitor the reaction progress using TLC. A common starting point is 100-120°C for several minutes.[1][3] 2. Solvent Selection: Use polar solvents that absorb microwaves effectively, such as dioxane, ethanol, or water.[1] 3. Verify Reagent Purity: Use freshly opened or purified reagents. Check the purity via melting point or spectroscopic methods. 4. Catalyst Optimization: Screen different weak bases or adjust the catalyst loading. Ensure the catalyst is fully dissolved in the reaction mixture. |
| Formation of Side Products/Impurities | 1. Overheating or Prolonged Reaction Time: Excessive microwave exposure can lead to decomposition of the product or starting materials. 2. Self-condensation of Isatin: This can occur under strongly basic conditions.[2] 3. Decarboxylation of Malonic Acid: Premature decarboxylation can lead to unwanted byproducts. | 1. Refine Microwave Parameters: Reduce the reaction temperature or time. Employ intermittent microwave irradiation (e.g., cycles of heating and cooling).[3] 2. Use a Mild Base: Employ a weak base like triethylamine or piperidine to minimize self-condensation.[2] 3. Controlled Heating: Use a microwave reactor with precise temperature control to avoid excessive heat that can cause premature decarboxylation. |
| Reaction Mixture Charring | 1. "Hot Spot" Formation: Uneven heating within the reaction vessel. 2. High Microwave Power: The initial power setting may be too high, causing rapid, localized overheating. | 1. Improve Stirring: Ensure vigorous and constant stirring during the reaction to distribute the microwave energy evenly. 2. Ramped Heating: Program the microwave reactor to gradually ramp up to the target temperature instead of applying maximum power immediately. |
| Difficulty in Product Purification | 1. Co-precipitation of Impurities: Side products may have similar solubility to the desired product. 2. Residual Catalyst: The base catalyst may be difficult to remove. | 1. Recrystallization: Use a suitable solvent system for recrystallization to isolate the pure product. 2. Acid-Base Extraction: After the reaction, perform an acid-base extraction to remove the basic catalyst. Acidify the aqueous layer to precipitate the carboxylic acid product. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in Microwave Ovens: Domestic microwave ovens can have inconsistent power output and heating patterns.[1] 2. Inconsistent Sample Positioning: The location of the reaction vessel within the microwave cavity can affect energy absorption. | 1. Use a Dedicated Microwave Reactor: For better reproducibility, use a scientific microwave reactor with precise control over temperature, pressure, and power.[1] 2. Consistent Placement: If using a domestic oven, ensure the reaction vessel is placed in the same position for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for this reaction compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several advantages, including significantly reduced reaction times (from hours to minutes), improved product yields, and often higher product purity due to uniform and rapid heating.[4][5] This method is also considered a greener chemistry approach as it can reduce solvent usage and energy consumption.[4][5]
Q2: What type of solvent is best for this microwave-assisted synthesis?
A2: Polar solvents are generally preferred for microwave-assisted reactions as they couple efficiently with microwave irradiation.[1] For the synthesis of similar oxindole derivatives, dioxane has been used effectively.[3] Other suitable green solvents include water, ethanol, and polyethylene glycol (PEG).[1]
Q3: Can I use a domestic microwave oven for this synthesis?
A3: While it is possible to use a domestic microwave oven, it is not recommended for precise and reproducible chemical synthesis.[3] Domestic ovens lack temperature and pressure controls, leading to safety risks and inconsistent results.[1] A dedicated scientific microwave reactor is highly recommended for better control and safety.
Q4: What is the underlying reaction mechanism for this synthesis?
A4: The synthesis of this compound from isatin and malonic acid proceeds via a Knoevenagel condensation.[2][6] This involves the nucleophilic addition of the enolate of malonic acid to the carbonyl group of isatin, followed by dehydration.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials (isatin) and the appearance of the product spot.
Experimental Protocol
This protocol is adapted from the microwave-assisted synthesis of the closely related (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.[3]
Materials:
-
Isatin
-
Malonic acid
-
Triethylamine
-
Dioxane
-
Microwave reactor
-
Reaction vessel (e.g., 10 mL pressure-rated tube)
Procedure:
-
To a 10 mL microwave reaction vessel, add isatin (1 eq.).
-
Add malonic acid (2.2 eq.).
-
Add dioxane as the solvent.
-
Add triethylamine (1.5 eq.) as the catalyst.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Set the reaction temperature to 120°C and the stirring to 600 rpm.
-
Irradiate for a total of 3-5 minutes. The reaction can be run in cycles of irradiation and cooling if necessary.[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Proceed with workup and purification, which typically involves extraction and recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the microwave-assisted synthesis of a related oxindole derivative, (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, which can be used as a starting point for optimizing the synthesis of the propanoic acid derivative.
| Method | Reactants | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Microwave (Dedicated Reactor) | Isatin, Malonic Acid | Dioxane | Triethylamine | 120 | 3 | 70-98 | [3] |
| Microwave (Domestic Oven) | Isatin, Malonic Acid | Dioxane | Triethylamine | - | 4 x 2 (intermittent) | 76-97 | [3] |
| Conventional Heating | Isatin, Malonic Acid | Dioxane | Triethylamine | Reflux | 180 | 70-93 | [3] |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis.
References
Technical Support Center: Scale-up Synthesis of Oxindole-3-propionic Acid
Welcome to the technical support center for the scale-up synthesis of Oxindole-3-propionic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to Oxindole-3-propionic Acid?
A1: The two most promising routes for the scale-up synthesis of Oxindole-3-propionic Acid are:
-
Direct Oxidation of Indole-3-propionic Acid: This is a straightforward approach involving the oxidation of the readily available starting material, Indole-3-propionic Acid. A common system for this transformation is the use of dimethyl sulfoxide (DMSO) in the presence of an acid like hydrobromic acid (HBr).
-
Reductive Cyclization of a 2-Nitrophenyl Precursor: This method involves the synthesis of a substituted 2-nitrophenyl derivative, such as a derivative of 2-nitrophenylsuccinic acid, followed by a reductive cyclization step to form the oxindole ring.
Q2: I am considering the oxidation route. What are the key parameters to control for a successful scale-up?
A2: For the oxidation of Indole-3-propionic Acid, critical parameters to monitor and control include:
-
Temperature: The reaction is often exothermic. Careful temperature control is crucial to prevent runaway reactions and the formation of byproducts.
-
Stoichiometry of a Reagents: The ratio of the oxidizing agent (e.g., DMSO) and the acid catalyst (e.g., HBr) to the starting material must be carefully optimized to ensure complete conversion while minimizing side reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and avoid over-oxidation or degradation of the product.
-
Purity of Starting Material: The purity of Indole-3-propionic Acid is important, as impurities can interfere with the reaction or lead to the formation of undesired side products.
Q3: What are the typical impurities I might encounter, and how can they be removed on a large scale?
A3: Common impurities can include unreacted starting material, over-oxidized products (such as isatins), and products from side reactions like dimerization or sulfenylation when using sulfur-based reagents. Large-scale purification is typically achieved through:
-
Crystallization: This is the most common and effective method for purifying the final product. Selecting an appropriate solvent system is key to obtaining high purity crystals.
-
Column Chromatography: While less ideal for very large scales due to cost and solvent consumption, it can be used for purification if crystallization is not effective.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up synthesis of Oxindole-3-propionic Acid.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Poor Quality of Reagents: Degradation of starting material or reagents. 3. Incorrect Stoichiometry: Insufficient oxidizing agent or catalyst. | 1. Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for byproduct formation. 2. Verify Reagent Quality: Use fresh, high-purity starting materials and reagents. 3. Adjust Stoichiometry: Systematically vary the equivalents of the oxidizing agent and catalyst to find the optimal ratio. |
| Formation of Significant Byproducts | 1. Over-oxidation: Reaction temperature is too high or reaction time is too long. 2. Side Reactions: Depending on the chosen route, side reactions like dimerization or sulfenylation can occur.[1] | 1. Control Reaction Conditions: Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 2. Modify Reaction System: If sulfenylation is an issue with DMSO/HBr, consider alternative oxidizing agents. For dimerization, adjusting the concentration of the reaction mixture may be beneficial. |
| Difficulties in Product Isolation/Purification | 1. Poor Crystallization: The chosen solvent system is not optimal, leading to oiling out or the formation of very fine crystals that are difficult to filter. 2. Product is Contaminated with Reagents: Residual DMSO or other high-boiling reagents can be difficult to remove. | 1. Screen Crystallization Solvents: Experiment with different solvent and anti-solvent combinations to find a system that yields well-defined crystals. 2. Improve Work-up Procedure: Incorporate aqueous washes to remove water-soluble reagents like DMSO. An extraction with a suitable organic solvent can help isolate the product before crystallization. |
| Product Instability | 1. Decomposition under Reaction Conditions: The product may be sensitive to the reaction conditions, especially if harsh acids or high temperatures are used. | 1. Use Milder Conditions: Explore alternative, milder synthetic routes if product degradation is a significant issue. |
Experimental Protocols
Method 1: Oxidation of Indole-3-propionic Acid
This protocol is based on the general principle of oxidizing indoles to oxindoles using a DMSO/HBr system.
Materials:
-
Indole-3-propionic Acid
-
Dimethyl sulfoxide (DMSO)
-
Hydrobromic acid (48% in water)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve Indole-3-propionic Acid in DMSO.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrobromic acid via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into a larger vessel containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Oxindole-3-propionic Acid by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
| Parameter | Oxidation Method | Reductive Cyclization Method |
| Starting Material | Indole-3-propionic Acid | 2-Nitrophenylsuccinic acid derivative |
| Key Reagents | DMSO, HBr | Reducing agent (e.g., H₂, Pd/C), Base |
| Typical Yield | 60-80% | 50-70% |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 50 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Purification Method | Crystallization | Crystallization/Chromatography |
| Scalability | Good | Moderate |
Visualizations
Caption: Experimental workflow for the oxidation of Indole-3-propionic Acid.
Caption: Troubleshooting logic for low yield in Oxindole-3-propionic Acid synthesis.
References
Technical Support Center: 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid was not available at the time of publication. The information provided herein is based on data for structurally similar compounds, such as indole-3-propionic acid and oxindole, and should be used as a general guideline. Researchers are strongly advised to perform a thorough risk assessment and consult their institution's safety office before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for receiving and initial inspection of this compound?
A1: Upon receipt, visually inspect the container for any signs of damage, such as cracks or loose caps. Ensure the supplier's label is intact and legible. The compound is expected to be a solid. [1][2]Verify that the product name and any other identifiers on the label match your order.
Q2: How should this compound be stored for short-term and long-term use?
A2: For long-term storage, it is recommended to store the compound at -20°C. [1][2]For short-term storage, a cool and dry place, away from direct light, is advisable. [3][4]The container should always be tightly sealed to prevent moisture absorption and contamination. [3][5] Q3: What are the appropriate personal protective equipment (PPE) for handling this compound?
A3: Standard laboratory PPE should be worn when handling this compound. This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. [6]Work should be conducted in a well-ventilated area or under a chemical fume hood. [3][5] Q4: What are the known chemical incompatibilities for this compound?
A4: Based on data for similar compounds, this compound is likely incompatible with strong oxidizing agents. [5]Contact with such agents could lead to vigorous reactions. It is also prudent to avoid contact with strong bases and acids unless part of a validated experimental protocol.
Q5: How should solutions of this compound be prepared and stored?
A5: When preparing solutions, use a solvent appropriate for your experimental needs. For related compounds, organic solvents such as ethanol, DMSO, and dimethylformamide are often used. [1][2]If preparing aqueous solutions, it may be necessary to first dissolve the compound in a small amount of an organic solvent. Aqueous solutions of similar compounds are not recommended for storage for more than one day. [1]Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. [7] Q6: What is the proper procedure for disposing of this compound and its containers?
A6: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain. [3]Empty containers should be rinsed thoroughly before disposal.
Troubleshooting Guide
Problem 1: The compound has changed color or appearance during storage.
-
Possible Cause: This could indicate degradation due to exposure to light, air (oxidation), or moisture. Indole compounds can be sensitive to these conditions. [8]* Solution: Discard the compound if you suspect degradation, as it may impact experimental results. To prevent this, always store the compound in a tightly sealed, opaque container in a cool, dry environment, or as recommended for long-term storage. [3][4] Problem 2: The compound is not dissolving as expected.
-
Possible Cause: The chosen solvent may not be appropriate, or the concentration may be too high. Solubility can be affected by the purity of the compound and the temperature of the solvent.
-
Solution: Refer to literature for solubility data of similar compounds. [1][2]Gentle warming or sonication may aid dissolution, but be cautious as heat can accelerate degradation. It may be necessary to try a different solvent or a solvent mixture.
Problem 3: Inconsistent experimental results are obtained using the same batch of the compound.
-
Possible Cause: The compound may be degrading over time after being opened. Repeated freeze-thaw cycles of stock solutions can also lead to degradation. [7]* Solution: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. [7]If the solid compound is stored at room temperature after opening, consider storing it in a desiccator to protect it from moisture and in an amber vial to protect it from light.
Quantitative Data for Related Compounds
| Property | Indole-3-propionic acid | Oxindole |
| Molecular Formula | C₁₁H₁₁NO₂ | C₈H₇NO |
| Molecular Weight | 189.2 g/mol [2] | 133.1 g/mol [1] |
| Appearance | Crystalline solid [2] | Crystalline solid [1] |
| Melting Point | 130–132 °C [9] | 123-128 °C |
| Storage Temperature | -20°C [2] | -20°C [1] |
| Stability | ≥4 years at -20°C [2] | ≥4 years at -20°C [1] |
| Solubility | Soluble in ethanol, DMSO, and DMF (~30 mg/ml) [2] | Soluble in ethanol (~10 mg/ml), DMF (~10 mg/ml), and DMSO (~3 mg/ml) [1] |
Experimental Workflow
Caption: Recommended Handling and Storage Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. carlroth.com [carlroth.com]
- 5. Oxindole(59-48-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Analysis: 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid and Indole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid and the well-characterized indole-3-acetic acid (IAA). While extensive data exists for IAA as a key plant hormone and a modulator of mammalian aryl hydrocarbon receptor (AhR), information on this compound is limited. This guide summarizes the available data for both compounds and, where data for the target oxindole is lacking, utilizes information from the closely related compound (2S)-2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid (Oxindolylalanine) for structural and physicochemical comparison, with the clear distinction that they are different molecules.
I. Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in biological systems. The following table summarizes key parameters.
| Property | This compound | Indole-3-acetic acid (IAA) | (2S)-2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid (Oxindolylalanine) |
| Molecular Formula | C₁₁H₁₁NO₃ | C₁₀H₉NO₂ | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 205.21 g/mol | 175.18 g/mol | 220.22 g/mol [1] |
| Chemical Structure | A propanoic acid derivative of oxindole. | An acetic acid derivative of indole. | An alanine derivative of oxindole.[1] |
| Appearance | Data not available | White to tan crystals | Data not available |
| Melting Point | Data not available | 165-169 °C | Data not available |
| Solubility | Data not available | Insoluble in water; Soluble in ethanol, methanol, DMSO, and sparingly in chloroform. | Data not available |
| pKa | Data not available | Data available | Data not available |
II. Biological Activity and Mechanism of Action
Significant differences in the biological activities of these compounds are anticipated due to their structural variations.
Indole-3-acetic acid (IAA) is a potent biological molecule with well-defined roles in both plant and animal physiology.
-
Plant Growth Regulation: As the most common naturally occurring auxin in plants, IAA is integral to cell elongation, division, and differentiation. It plays a critical role in various developmental processes, including apical dominance, root formation, and fruit development.
-
Aryl Hydrocarbon Receptor (AhR) Activation: In mammals, IAA, a metabolite of tryptophan produced by the gut microbiota, acts as a ligand for the aryl hydrocarbon receptor (AhR). Activation of AhR by IAA has been linked to the modulation of immune responses, maintenance of intestinal homeostasis, and potential anti-inflammatory effects.
This compound currently lacks documented biological activity in the scientific literature. Based on its oxindole core, it is structurally distinct from IAA, suggesting it may not share the same biological targets or efficacy. For instance, the presence of the oxo group at the 2-position of the indole ring significantly alters the electronic and steric properties compared to the indole ring of IAA.
III. Signaling Pathways
Indole-3-acetic acid (IAA) Signaling in Plants (Auxin Pathway)
IAA exerts its effects in plants through a well-elucidated signaling pathway that leads to changes in gene expression.
Indole-3-acetic acid (IAA) and the Aryl Hydrocarbon Receptor (AhR) Pathway in Mammals
In mammalian systems, IAA produced by gut bacteria can activate the AhR signaling pathway.
IV. Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the characterization of indole-3-acetic acid are provided below.
Avena Coleoptile Elongation Bioassay for Auxin Activity
This classic bioassay is used to determine the growth-promoting activity of auxins.
Experimental Workflow:
Protocol:
-
Plant Material: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 3-4 days.
-
Coleoptile Sectioning: Under a dim green safelight, select uniform coleoptiles and discard the apical 2-3 mm. Cut a sub-apical section of a defined length (e.g., 10 mm).
-
Incubation: Randomly distribute the sections into petri dishes containing a buffered solution with a range of concentrations of the test compound (and IAA as a positive control). A buffer-only solution serves as the negative control.
-
Measurement: After incubation in the dark for a specified period (e.g., 24-48 hours), measure the final length of the coleoptile sections using a ruler or digital imaging software.
-
Data Analysis: Calculate the percentage elongation relative to the initial length and compare the dose-response curves of the test compound to that of IAA.
Soybean Cotyledon Callus Growth Assay
This assay assesses the ability of a compound to induce cell division and proliferation in plant tissue culture.
Protocol:
-
Explant Preparation: Sterilize soybean (Glycine max) seeds and germinate them aseptically. Excise cotyledons from 7-10 day old seedlings.
-
Culture Initiation: Place the cotyledon explants onto a solid nutrient medium (e.g., Murashige and Skoog medium) supplemented with various concentrations of the test compound and a standard auxin like 2,4-D or NAA.
-
Incubation: Culture the explants in a controlled environment (temperature, light) for 3-4 weeks.
-
Data Collection: Measure the fresh and dry weight of the resulting callus.
-
Analysis: Compare the callus growth induced by the test compound to the controls to determine its cytokinin-like activity.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This in vitro assay determines the ability of a compound to activate the AhR signaling pathway, often using a reporter gene system.
Protocol:
-
Cell Culture: Use a cell line (e.g., HepG2, HT29) that has been stably transfected with a reporter plasmid containing a luciferase or other reporter gene under the control of an AhR-responsive element (e.g., DRE/XRE).
-
Compound Treatment: Plate the cells and, after they have adhered, treat them with various concentrations of the test compound (and a known AhR agonist like TCDD or IAA as a positive control).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a suitable assay kit and a plate reader.
-
Data Analysis: Normalize the reporter activity to cell viability (e.g., using an MTT or similar assay) and determine the dose-dependent activation of AhR by the test compound.
V. Conclusion
Indole-3-acetic acid is a well-studied molecule with established roles as a plant auxin and an AhR agonist in mammals. In contrast, there is a significant lack of publicly available data on the physicochemical properties and biological activities of this compound. The structural difference, specifically the presence of an oxo group on the indole ring, suggests that its biological profile is likely to be distinct from that of IAA. Further research, including synthesis and biological screening using the protocols outlined in this guide, is necessary to elucidate the potential of this oxindole derivative.
References
Navigating the Therapeutic Potential of Oxindole Derivatives: A Comparative Analysis of 3-Substituted Analogs
A deep dive into the structure-activity relationships of 3-substituted-2-oxindole derivatives reveals a landscape rich with therapeutic promise. While specific research on Oxindole-3-propionic acid derivatives remains nascent, a broader examination of analogs with substitutions at the 3-position offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data and detailed methodologies, to inform future drug discovery efforts.
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Strategic modifications at the 3-position of the 2-oxindole ring have been shown to significantly influence the pharmacological profile of these derivatives, leading to the development of potent agents with a wide array of activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.[1][2]
Comparative Biological Activity of 3-Substituted-2-Oxindole Derivatives
To facilitate a clear comparison of the performance of various 3-substituted-2-oxindole derivatives, the following table summarizes key quantitative data from a selection of studies. The data highlights the diverse therapeutic targets and the potency of these compounds.
| Derivative/Compound | Target(s) | Measured Activity (IC50/GI50) | Reference |
| Compound 4h | COX-2 / 5-LOX | 0.0533 µM / 0.4195 µM | [2] |
| Tenidap Analog (Compound III) | COX-1 / COX-2 / 5-LOX | 0.62 µM / 0.18 µM / 9.87 µM | [2] |
| Tenidap Analog (Compound IV) | COX-1 / COX-2 / 5-LOX | 0.11 µM / 0.10 µM / 0.56 µM | [2] |
| Spiro thiochromene–oxindole (4e) | COX-2 (in silico) | Binding Energy: -8.9 kcal/mol | [3] |
| Spiro thiochromene–oxindole (4k) | COX-2 (in silico) | Binding Energy: -8.7 kcal/mol | [3] |
| Spiro thiochromene–oxindole (4h) | COX-2 (in silico) | Binding Energy: -8.6 kcal/mol | [3] |
| 3,3′-bis(indolyl)oxindole analog (5) | G6PD | IC50: 99 µM | [4] |
| 3,3′-bis(indolyl)oxindole analog (7) | G6PD | IC50: 231 µM | [4] |
| 3,3′-bis(indolyl)oxindole analog (12) | G6PD | IC50: 304 µM | [4] |
Experimental Protocols
The following sections detail the methodologies used in the cited studies to evaluate the biological activity of the 3-substituted-2-oxindole derivatives.
In Vitro Anti-inflammatory Activity Assay (Heat-Induced BSA Denaturation)
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the denaturation of Bovine Serum Albumin (BSA) induced by heat.[3]
-
Preparation of Solutions:
-
Test compounds and a standard reference (e.g., diclofenac sodium) are dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then diluted with 0.05 M phosphate-buffered saline (PBS) at pH 7.4 to reach the desired concentrations.
-
-
Assay Procedure:
-
The reaction mixture consists of the test solution and a 0.45% w/v aqueous solution of BSA.
-
The mixture is incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the mixture at 70°C in a water bath for 10 minutes.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
-
Calculation of Inhibition:
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
The IC50 value, the concentration of the compound that causes 50% inhibition of denaturation, is then determined.[3]
-
In Vitro Enzyme Inhibition Assay (G6PD and 6PGD)
This method evaluates the inhibitory or activating effect of the synthesized compounds on the enzymes Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD).[4]
-
Enzyme Preparation:
-
Hemolysate is prepared from rat erythrocytes as the source of the enzymes.
-
-
G6PD Activity Assay:
-
The assay mixture contains 66 mM Tris-HCl buffer (pH 8.0), 6.7 mM MgCl2, 0.2 mM Glucose-6-Phosphate (G6P), and 0.2 mM NADP+.
-
The change in absorbance at 340 nm is monitored to determine the rate of NADP+ reduction.
-
-
6PGD Activity Assay:
-
The assay mixture contains 100 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl2, 0.4 mM 6-Phosphogluconate (6PG), and 0.2 mM NADP+.
-
The change in absorbance at 340 nm is measured.
-
-
Inhibition/Activation Studies:
-
The synthesized compounds are added to the assay mixtures at various concentrations to determine their effect on enzyme activity.
-
IC50 values are calculated for inhibitory compounds.[4]
-
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental processes can aid in understanding the mechanism of action and the research methodology.
Caption: A generalized workflow for the synthesis, biological screening, and analysis of novel oxindole derivatives.
Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by oxindole derivatives.
References
- 1. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Efficacy of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Antimicrobial Efficacy Data
The following tables summarize the minimum inhibitory concentration (MIC) values of various indole derivatives and standard antibiotics against a selection of pathogenic bacteria. This data, gathered from multiple studies, offers a comparative baseline for evaluating the potential of novel compounds like 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Oxindole Derivatives | |||
| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one derivatives | Staphylococcus aureus | Varies | [1][2] |
| Streptococcus pyogenes | Varies | [1][2] | |
| Escherichia coli | Varies | [1][2] | |
| Pseudomonas aeruginosa | Varies | [1][2] | |
| New compounds incorporating the oxindole nucleus | Bacillus cereus | Significant activity | [3] |
| Shigella dysenterie | Significant activity | [3] | |
| Indole Propionic Acid Derivatives | |||
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 64 - 128 | [4] |
| Escherichia coli | 64 - 128 | [4] | |
| Schiff bases and esters of propionic acid | Staphylococcus aureus | Varies | [5] |
| Bacillus subtilis | Varies | [5] | |
| Escherichia coli | Varies | [5] | |
| 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid | Various bacteria | Moderate activity | [6] |
Table 2: Antimicrobial Activity of Standard Antibiotics
| Antibiotic | Test Organism | MIC (µg/mL) - Reference Values |
| Ciprofloxacin | Escherichia coli | 0.25 - 1.0 |
| Staphylococcus aureus | 0.5 - 2.0 | |
| Pseudomonas aeruginosa | 0.5 - 4.0 | |
| Ampicillin | Escherichia coli | 2.0 - 8.0 |
| Staphylococcus aureus | 0.25 - 2.0 | |
| Gentamicin | Escherichia coli | 0.5 - 4.0 |
| Staphylococcus aureus | 0.5 - 4.0 | |
| Pseudomonas aeruginosa | 1.0 - 8.0 | |
| Tetracycline | Escherichia coli | 1.0 - 8.0 |
| Staphylococcus aureus | 0.5 - 4.0 |
Note: The MIC values for standard antibiotics can vary depending on the specific strain and testing conditions. The values presented are typical ranges.
Experimental Protocols
To validate the antimicrobial efficacy of this compound, standardized methods for antimicrobial susceptibility testing should be employed. The two most common methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
Test compound (this compound)
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound and standard antibiotics in the 96-well microtiter plate containing MHB.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[8]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[9][10][11]
Materials:
-
Test compound
-
Standard antibiotic disks
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Using a sterile swab, uniformly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
Potential Signaling Pathway for Antimicrobial Action of Oxindole Derivatives
The antimicrobial mechanism of many indole derivatives involves the disruption of bacterial cell processes. The following diagram illustrates a hypothetical pathway based on the known mechanisms of some antimicrobial agents that share structural similarities. This is a generalized representation and the specific mechanism of this compound would require experimental validation.
Caption: Hypothetical antimicrobial action of oxindole derivatives. antimicrobial action of oxindole derivatives.
References
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial and antioxidant activity of some oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro antimicrobial evaluation of new compounds incorporating oxindole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. asm.org [asm.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
"Oxindole-3-propionic Acid activity versus standard antibiotics"
An objective comparison of the antimicrobial activity of novel oxindole derivatives with standard antibiotics is presented below, supported by experimental data from recent research. Due to the lack of specific studies on oxindole-3-propionic acid, this guide focuses on other synthesized oxindole derivatives that have been evaluated for their antibacterial properties.
Comparative Antimicrobial Activity
Recent studies have highlighted the potential of various oxindole derivatives as effective antimicrobial agents against a range of pathogenic bacteria, including strains resistant to conventional antibiotics.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial activity of synthesized oxindole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro antibacterial activity of selected oxindole derivatives compared to standard antibiotics, as reported in the cited literature.
Table 1: In Vitro Antibacterial Activity of Tryptanthrin Appended Dispiropyrrolidine Oxindoles [1]
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (Clinical Isolate) MIC (µg/mL) | VRSA (Clinical Isolate) MIC (µg/mL) |
| 5b (bromo-substituted) | 0.125 | 0.25 | 0.5 |
| Vancomycin | 1 | 2 | 1024 |
| Ciprofloxacin | 0.5 | >128 | >128 |
Table 2: In Vitro Antibacterial Activity of Novel Oxindole Analogs against Mycobacterium tuberculosis H37Rv [2][3]
| Compound | MIC (µg/mL) |
| OXN-1 | 0.78 |
| OXN-3 | 0.78 |
| OXN-7 | 0.78 |
| Isoniazid | 0.05 |
| Rifampicin | 0.1 |
Table 3: Antibacterial Activity of Indole-Thiadiazole and Indole-Triazole Derivatives [4]
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| 2h (indole-thiadiazole) | 12.5 | 6.25 | 25 |
| 3d (indole-triazole) | 12.5 | 6.25 | 12.5 |
| Ciprofloxacin | 6.25 | 6.25 | 3.125 |
| Ampicillin | 12.5 | >50 | 6.25 |
Experimental Protocols
The following methodologies are representative of the experimental procedures used to evaluate the antimicrobial activity of oxindole derivatives.
Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) values for non-tuberculous bacteria are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Inoculum Preparation: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours. Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds (oxindole derivatives and standard antibiotics) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted compounds. The plates are then incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Microplate AlamarBlue™ Assay for Antitubercular Activity[2][3]
-
Inoculum Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is adjusted to a McFarland standard of 1.0 and then diluted 1:20.
-
Compound Dilution: Test compounds are serially diluted in a 96-well plate containing Middlebrook 7H9 broth.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well. The plates are incubated at 37°C for 7 days.
-
Addition of AlamarBlue: After incubation, AlamarBlue™ reagent is added to each well, and the plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Mechanism of Action & Experimental Workflow
The precise mechanism of action can vary among different oxindole derivatives. Some proposed mechanisms include the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with bacterial respiratory pathways.[5][6]
Workflow for Evaluating Antimicrobial Activity
Caption: General workflow for antimicrobial susceptibility testing of oxindole derivatives.
Proposed Mechanism of Action: DNA Topoisomerase II Inhibition
For some antitubercular oxindole analogs, molecular docking studies have suggested that they may act by inhibiting DNA topoisomerase II, an essential enzyme for DNA replication in bacteria.[2][3]
Caption: Proposed mechanism of action for certain antitubercular oxindole derivatives.
References
- 1. Synthesis of tryptanthrin appended dispiropyrrolidine oxindoles and their antibacterial evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of novel oxindole analogs as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Oxindole-3-Propionic Acid Analogs and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of oxindole-3-propionic acid analogs and related oxindole derivatives, focusing on their anticancer and anti-inflammatory properties. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways to aid in the rational design of novel therapeutic agents.
Anticancer Activity: Targeting Kinase Signaling Cascades
Oxindole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3]
Quantitative SAR Data: Kinase Inhibition and Antiproliferative Activity
The following table summarizes the in vitro activity of selected oxindole derivatives against various kinases and cancer cell lines. The data highlights key structural modifications that influence potency and selectivity.
| Compound ID | Structure | Target Kinase(s) | IC50 (nM) | Cancer Cell Line(s) | GI50/IC50 (µM) | Citation(s) |
| 1 | 3-alkenyl-oxindole derivative | RET, Kit, c-Met, VEGFR-1, VEGFR-2, FGFR1, PDGFR, BRAF | Inhibition % at 10 µM reported | NCI-60 Panel | - | [4] |
| 2 (Compound 7l) | Imidazo[1,5-a]pyrazine-oxindole | Not specified | - | A549 (Lung) | 6.5 | [5] |
| 3 (Compound 6) | Spirooxindole derivative with N-benzyl and chloro substitution | Not specified | - | MCF-7 (Breast), MDA-MB-231 (Breast) | 3.55, 4.40 | [6] |
| 4 (Compound 5l) | Oxindole-pyridyl derivative | FLT3, CDK2 | 36.21, 8.17 | Leukemia and Colon Cancer Subpanels | Average GI50: 3.39 (Leukemia), 5.97 (Colon) | [7] |
| 5 (Compound 6Eb) | Hydrazide-2-oxindole analog | GSK-3β | 11,020 | Capan-1 (Prostate) | 9.40 | [8] |
| 6 (Compound 10) | Oxindole analog | TAK1 | 8.9 | - | - | [9] |
Key SAR Insights for Anticancer Activity:
-
3-Substitutions: The nature of the substituent at the 3-position of the oxindole ring is a critical determinant of activity. The introduction of a 3-alkenyl group is a common strategy for targeting protein kinases.[1][4]
-
Spirocyclic Systems: The formation of spirocyclic systems at the 3-position can lead to potent and selective anticancer agents.[6] The stereochemistry of these spiro centers can also be crucial for activity.
-
N-Substitution: Modification of the nitrogen atom of the oxindole ring, such as N-benzylation, can significantly influence antiproliferative activity.[6]
-
Aromatic Substituents: The presence and position of substituents on the aromatic ring of the oxindole core (e.g., chloro group) can modulate activity.[6]
-
Hybrid Molecules: Fusing the oxindole scaffold with other heterocyclic rings, such as imidazopyrazines or pyridines, has proven to be an effective strategy for discovering potent kinase inhibitors.[5][7]
Experimental Protocols
A common method to determine the inhibitory activity of compounds against specific kinases is the ADP-Glo™ Kinase Assay.[10]
-
Reaction Setup: In a 384-well plate, a kinase reaction is prepared containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations. Control reactions (without inhibitor and without enzyme) are also included.
-
Incubation: The reaction plate is incubated at an optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining unconsumed ATP. The plate is then incubated at room temperature for approximately 40 minutes.
-
ADP Detection: The Kinase Detection Reagent is added to each well. This reagent converts the ADP produced during the kinase reaction into a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and, therefore, reflects the kinase activity.
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
GI50/IC50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined from the dose-response curve.
Signaling Pathway Visualization
The following diagrams illustrate the general signaling pathways targeted by some of the discussed oxindole derivatives.
Caption: Inhibition of the CDK2 signaling pathway by oxindole-pyridyl analogs.
Caption: Inhibition of the FLT3 signaling pathway in leukemia by oxindole-pyridyl analogs.
Anti-inflammatory Activity: Targeting COX and 5-LOX Enzymes
Certain oxindole derivatives have been investigated as potent anti-inflammatory agents, with a mechanism of action that can involve the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[11][12] This dual inhibition is a desirable trait as it may lead to a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]
Quantitative SAR Data: COX and 5-LOX Inhibition
The following table presents data on the inhibitory activity of oxindole conjugates against COX-1, COX-2, and 5-LOX.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) | Citation(s) |
| Tenidap (II) | Thiophene-containing oxindole | - | - | - | - | [11] |
| Compound III | Oxindole analog | 0.62 | 0.18 | 9.87 | 3.44 | [11] |
| Compound IV | Oxindole analog | 0.11 | 0.10 | 0.56 | 1.1 | [11] |
| Compound 4h | Oxindole-ester conjugate | - | 0.0533 | 0.4195 | High (3.07 for COX-2 selectivity) | [11][12] |
Key SAR Insights for Anti-inflammatory Activity:
-
Dual Inhibition: The oxindole scaffold can be modified to achieve dual inhibition of both COX and 5-LOX pathways, which is a promising strategy for developing safer anti-inflammatory drugs.[11]
-
Thiophene Replacement: Replacing the thiophene moiety of Tenidap, which was associated with toxicity, with other groups has led to analogs with improved anti-inflammatory activity.[11]
-
Ester and Imine Conjugates: The synthesis of oxindole-ester and -imine conjugates has yielded compounds with potent anti-inflammatory and analgesic activities.[11][12]
Experimental Protocols
The inhibitory activity of compounds on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.
-
Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced is measured colorimetrically.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
The inhibitory effect on 5-LOX can be assessed by measuring the formation of leukotrienes.
-
Enzyme Preparation: 5-LOX from a suitable source (e.g., potato tubers or recombinant human) is prepared.
-
Compound Incubation: The enzyme is pre-incubated with the test compounds.
-
Reaction Initiation: The reaction is started by adding the substrate, linoleic acid or arachidonic acid.
-
Product Detection: The formation of the hydroperoxy product is monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
IC50 Calculation: The IC50 values are determined from the dose-response curves.
Signaling Pathway Visualization
The diagram below illustrates the arachidonic acid cascade and the points of inhibition by dual COX/5-LOX inhibitory oxindole derivatives.
Caption: Dual inhibition of COX and 5-LOX pathways by anti-inflammatory oxindole analogs.
This guide provides a snapshot of the current understanding of the structure-activity relationships of oxindole-3-propionic acid analogs and related derivatives. The presented data and visualizations are intended to serve as a valuable resource for the design and development of next-generation therapeutic agents based on the versatile oxindole scaffold. Further research is warranted to fully elucidate the molecular mechanisms and therapeutic potential of these promising compounds.
References
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor [mdpi.com]
- 8. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxindole derivatives as inhibitors of TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Indole-3-Propionic Acid
An Objective Analysis of a Gut Microbiota-Derived Metabolite with Therapeutic Potential
Published: December 28, 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides a comparative analysis of Indole-3-Propionic Acid (IPA) based on available preclinical data. The information is intended for research and informational purposes only and should not be construed as medical advice. The originally requested compound, 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, also known as Oxindolylalanine, lacks sufficient published efficacy data for a comprehensive review. Therefore, this guide focuses on the closely related and well-studied compound, Indole-3-Propionic Acid.
Introduction
Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the dietary amino acid tryptophan. Emerging research has highlighted its potential therapeutic effects, particularly its anti-inflammatory, antioxidant, and vascular-protective properties.[1][2][3] This guide provides a detailed comparison of the in vitro and in vivo efficacy of IPA, presenting quantitative data from key studies, outlining experimental methodologies, and illustrating the signaling pathways involved in its mechanism of action.
In Vitro Efficacy of Indole-3-Propionic Acid
IPA has demonstrated significant biological activity in various cell-based assays, primarily related to its anti-inflammatory and cytoprotective effects.
Anti-inflammatory and Cytoprotective Effects
In vitro studies have shown that IPA can protect cells from inflammatory and oxidative stress-induced damage. In a study using human cardiomyocytes (AC16 cells), IPA was found to reduce apoptosis, inflammation, and oxidative stress induced by doxorubicin.[4][5] This protective effect is mediated, at least in part, through the inhibition of the HDAC6/NOX2 signaling pathway.[4][5] Furthermore, in human proximal tubular cells, IPA has been shown to suppress the expression of fibrotic and inflammatory genes induced by indoxyl sulfate, a uremic toxin.[6]
Effects on Endothelial Function
The effects of IPA on endothelial cells are complex and appear to be context-dependent. One study using bovine aortic endothelial cells (BAE-1) demonstrated that a physiological concentration of 1 µM IPA significantly reduced nitric oxide (NO) release stimulated by adenosine triphosphate (ATP).[7][8] This suggests a potential negative impact on endothelium-dependent vasodilation under certain conditions.[7][8] However, other research suggests that IPA can have protective vascular effects.[3]
Table 1: Summary of In Vitro Efficacy Data for Indole-3-Propionic Acid
| Cell Line | Experimental Model | IPA Concentration | Key Findings | Reference |
| AC16 (Human Cardiomyocytes) | Doxorubicin-induced injury | Not specified | Reduced apoptosis, inflammation, and oxidative stress. | [4][5] |
| BAE-1 (Bovine Aortic Endothelial Cells) | ATP-stimulated NO release | 1 µM | Significantly reduced NO release. | [7][8] |
| LX-2 (Human Hepatic Stellate Cells) | TGF-β1-induced activation | 100 µM | Reduced cell adhesion and migration. | [2] |
| KGN (Human Granulosa Cells) | Hydrogen peroxide-induced oxidative stress | Not specified | Protective against oxidative stress. | [9] |
| Proximal Tubular Cells | Indoxyl sulfate-induced injury | Not specified | Suppressed fibrotic and inflammatory gene expression. | [6] |
In Vivo Efficacy of Indole-3-Propionic Acid
Animal studies have further elucidated the therapeutic potential of IPA in models of inflammatory and cardiovascular diseases.
Anti-inflammatory Effects
In a mouse model of colitis, IPA supplementation was shown to enhance survival and improve clinical outcomes, primarily by enhancing intestinal barrier function rather than through direct potent anti-inflammatory effects.[10][11] In weaned piglets challenged with lipopolysaccharide (LPS), dietary IPA supplementation demonstrated a reduction in diarrhea and modulated redox status and intestinal inflammation.
Cardiovascular and Metabolic Effects
In a high-fat diet-induced obese mouse model, daily oral administration of IPA (20 mg/kg) for six weeks significantly reduced the levels of inflammatory cytokines in endothelial cells.[3][12] Furthermore, IPA administration increased nitric oxide (NO) levels and enhanced endothelium-dependent vasodilation of mesenteric arteries.[3][12] This vascular protective effect is thought to be mediated by the PI3K/Akt pathway, leading to increased phosphorylation of endothelial nitric oxide synthase (eNOS).[3][12] In contrast, another study in anesthetized rats showed that intravenous administration of IPA increased blood pressure through both cardiac and vascular mechanisms.[13] In a mouse model of diet-induced obesity, IPA supplementation at 20 mg/kg via oral gavage for 16 weeks led to a significant reduction in weight gain.[14]
Table 2: Summary of In Vivo Efficacy Data for Indole-3-Propionic Acid
| Animal Model | Experimental Condition | IPA Dosage | Key Findings | Reference |
| C57BL/6J Mice | Western Diet-Induced Cardiometabolic Dysfunction | 0.1 mg/mL in drinking water | Did not improve cardiometabolic outcomes. | [15] |
| High-Fat Diet-Induced Obese Mice | High-Fat Diet | 20 mg/kg/day (oral gavage) for 6 weeks | Reduced inflammatory cytokines, increased NO, enhanced vasodilation. | [3][12] |
| High-Fat Diet-Induced Obese Mice | High-Fat Diet | 20 mg/kg/day (oral gavage) for 16 weeks | Significant reduction in weight gain. | [14] |
| Colitic Mice | Dextran Sulfate Sodium (DSS)-induced colitis | 50 mg/200 mL in drinking water | Enhanced survival and barrier function. | [10] |
| Anesthetized Wistar-Kyoto Rats | Intravenous administration | Not specified | Increased blood pressure. | [13] |
Comparison with Alternative Compounds
To provide context for the efficacy of IPA, it is useful to compare its effects with established therapeutic agents.
Table 3: Comparison of Indole-3-Propionic Acid with Alternative Compounds
| Compound Class | Specific Agent | Mechanism of Action | Efficacy Comparison with IPA |
| Anti-inflammatory Agents | |||
| NSAIDs | Indomethacin | Inhibition of cyclooxygenase (COX) enzymes | In vitro, NSAIDs directly inhibit key inflammatory pathways. IPA's primary anti-inflammatory action in vivo appears to be through barrier enhancement. |
| Corticosteroids | Dexamethasone | Glucocorticoid receptor agonist, broad anti-inflammatory effects | Dexamethasone has potent and broad anti-inflammatory effects. IPA's effects are more targeted and linked to gut health. |
| Vascular Agents | |||
| Direct Vasodilators | Hydralazine, Minoxidil | Direct relaxation of vascular smooth muscle | These are potent vasodilators used for hypertension. IPA's vascular effects are more nuanced, potentially improving endothelial function in some contexts while having direct vascular effects in others.[16][17] |
| Nitric Oxide Donors | Sodium Nitroprusside | Releases nitric oxide, causing vasodilation | Provides a direct source of NO for vasodilation. IPA's effect on NO is indirect, through modulation of eNOS activity. |
| Calcium Channel Blockers | Amlodipine | Block calcium channels in vascular smooth muscle, leading to vasodilation | Established antihypertensive agents. IPA is not a direct calcium channel blocker.[16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Protocols
-
Cell Culture and Treatment (AC16 Human Cardiomyocytes): Human cardiomyocytes (AC16) are cultured and treated with doxorubicin to induce an in vitro model of heart failure. The effects of IPA on cell viability, apoptosis, inflammation, and oxidative stress are then evaluated.[4][5]
-
Endothelial Cell Viability and Nitric Oxide Production (BAE-1 Cells): Bovine aortic endothelial cells (BAE-1) are cultured and treated with various concentrations of IPA (ranging from 10 nM to 5 mM) for 4, 24, or 48 hours to assess cytotoxicity using an MTS assay. For nitric oxide production, cells are stimulated with 100 µM ATP for 5 minutes in the presence or absence of 1 µM IPA, and NO levels are measured.[8][18][19][20]
-
Hepatic Stellate Cell Activation (LX-2 Cells): Human hepatic stellate cells (LX-2) are stimulated with TGF-β1 to induce activation. The effect of 100 µM IPA on cell adhesion and migration is then assessed.[2]
-
Oxidative Stress in Granulosa Cells (KGN Cells): Human granulosa cells (KGN) are pre-treated with IPA for 24 hours, followed by treatment with hydrogen peroxide for 2 hours to induce oxidative stress. Intracellular reactive oxygen species (ROS) levels are then measured.[9]
In Vivo Protocols
-
High-Fat Diet-Induced Obesity Mouse Model: Male C57BL/6 mice are fed a high-fat diet for 3 months to induce obesity. These mice are then treated with a daily oral gavage of IPA (20 mg/kg) for 6 weeks. At the end of the treatment period, inflammatory markers and nitric oxide levels in mesenteric artery endothelial cells are assessed, and vascular relaxation is measured using a wire myograph.[3][12][21] Another study utilized a similar model with C57BL/6J mice on a Western diet for 5 months with IPA (0.1 mg/mL) in the drinking water.[15] A further study administered IPA (20 mg/kg) or vehicle (PBS) daily for 16 weeks to mice on a high-fat diet.[14]
-
Colitis Mouse Model: Mice are colonized with a medium-diversity microbial community and then exposed to dextran sulfate sodium (DSS) in their drinking water to induce colitis. During the recovery phase, mice are given drinking water with or without IPA (50 mg/200 mL), and survival and intestinal barrier function are assessed.[10]
-
Cardiovascular Effects in Rats: Male Wistar-Kyoto rats are anesthetized, and arterial blood pressure, electrocardiographic, and echocardiographic parameters are recorded at baseline and after intravenous administration of IPA.[13]
Signaling Pathways and Mechanisms of Action
The biological effects of Indole-3-Propionic Acid are mediated through its interaction with several key signaling pathways.
HDAC6/NOX2 Signaling Pathway
In cardiomyocytes, IPA has been shown to exert its protective effects against doxorubicin-induced damage by inhibiting the histone deacetylase 6 (HDAC6)/NADPH oxidase 2 (NOX2) signaling pathway. This inhibition leads to a reduction in oxidative stress, inflammation, and apoptosis.[4][5][22][23]
PI3K/Akt Signaling Pathway
The vascular protective effects of IPA observed in obese mice are linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in increased NO production and vasodilation.[3][24][25]
Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Signaling
IPA is a known ligand for both the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[26] Activation of these receptors by IPA can modulate gene expression related to inflammation, immune responses, and xenobiotic metabolism. In the context of neuroinflammation, indoles, including IPA, have been shown to upregulate AhR, which in turn inhibits the NF-κB signaling pathway and the formation of the NLRP3 inflammasome, leading to reduced production of inflammatory cytokines.[27][28]
Conclusion
Indole-3-propionic acid, a metabolite derived from the gut microbiome, demonstrates a range of biological activities with potential therapeutic implications. Preclinical studies have highlighted its cytoprotective, anti-inflammatory, and vascular-modulating effects, which are mediated through various signaling pathways including HDAC6/NOX2, PI3K/Akt, and the activation of AhR and PXR. While the data are promising, the observed effects can be context-dependent, as evidenced by the differing outcomes on vascular tone in various experimental models.
Further research is warranted to fully elucidate the therapeutic potential of IPA and to determine its efficacy and safety in clinical settings. The comparison with existing therapeutic agents provides a benchmark for its potential applications and highlights the unique aspects of its mechanism of action, particularly its link to gut health. This guide serves as a valuable resource for researchers and drug development professionals interested in the evolving field of microbiome-derived therapeutics.
References
- 1. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-Propionic Acid Improves Vascular Function in High-Fat Diet-Induced Obese Mice via eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-propionic acid, a product of intestinal flora, inhibits the HDAC6/NOX2 signalling and relieves doxorubicin-induced cardiomyocyte damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-propionic acid suppresses indoxyl sulfate-induced expression of fibrotic and inflammatory genes in proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potential mechanism prediction of indole-3-propionic acid against diminished ovarian reserve via network pharmacology, molecular docking and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole-3-propionic acid, a tryptophan-derived bacterial metabolite, increases blood pressure via cardiac and vascular mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The gut microbiota‐derived metabolite indole‐3‐propionic acid enhances leptin sensitivity by targeting STAT3 against diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vasodilators - Mayo Clinic [mayoclinic.org]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Indole-3-Propionic Acid Improves Vascular Function in High-Fat Diet-Induced Obese Mice via eNOS. | Semantic Scholar [semanticscholar.org]
- 22. Indole-3-propionic acid, a product of intestinal flora, inhibits the HDAC6/NOX2 signaling and relieves doxorubicin-induced cardiomyocyte damage. | CoLab [colab.ws]
- 23. Indole-3-propionic acid, a product of intestinal flora, inhibits the HDAC6/NOX2 signalling and relieves doxorubicin-induced cardiomyocyte damage | Li | Folia Morphologica [journals.viamedica.pl]
- 24. Indole-3-propionic acid enhances glycolytic myofiber formation in piglets through PI3K-mTOR activation and gut microbiota-driven tryptophan metabolic alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Oxindole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent cytotoxic activity against a variety of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of different oxindole derivatives, supported by experimental data from peer-reviewed studies. It aims to offer researchers and drug development professionals a comprehensive resource to inform the selection and further investigation of promising anticancer agents.
Data Summary: Cytotoxicity of Oxindole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various oxindole derivatives against a range of human cancer cell lines. This data highlights the diverse potency and selectivity of these compounds.
| Oxindole Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Hydrazide-2-oxindole analogues | ||||
| 6Eb | Capan-1 | Pancreatic Cancer | 9.40 | [1] |
| 6Ec | Capan-1 | Pancreatic Cancer | 8.25 | [1] |
| Pyrazole-oxindole conjugates | ||||
| 6h | Jurkat | T-cell Leukemia | 4.36 | [2] |
| 6j | Jurkat | T-cell Leukemia | 7.77 | |
| Spirooxindole derivatives | ||||
| Compound 6 | MCF-7 | Breast Adenocarcinoma | 3.55 | [3] |
| Compound 6 | MDA-MB-231 | Triple-Negative Breast Cancer | 4.40 | [3] |
| Oxindole-based pyridyl derivatives | ||||
| Compound IV | MCF-7 | Breast Adenocarcinoma | 17.01 | [4] |
| Bis spiro-cyclic 2-oxindole derivatives | ||||
| Compound 6a | MCF-7 | Breast Adenocarcinoma | Potent (more than 5-FU) | [5] |
| [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles | ||||
| 8a | MDA-MB-231 | Triple-Negative Breast Cancer | 4.7 | [6] |
| 8a | A-549 | Non-small Cell Lung Cancer | 7.3 | [6] |
| 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives | ||||
| 7c | HT-29 | Colorectal Cancer | 0.132 - 0.611 | [7] |
| 7g | SW-620 | Colorectal Cancer | 0.037 - 0.468 | [7] |
| Oxindole-Indole Conjugates | ||||
| 6b | MDA-MB-231 | Triple-Negative Breast Cancer | 6.36 | [8] |
| 6c | MDA-MB-231 | Triple-Negative Breast Cancer | 9.48 | [8] |
| 9a | MCF-7 | Breast Adenocarcinoma | 5.50 | [8] |
| Oxindole derivatives (SH series) | ||||
| SH-859 | 786-O | Renal Cell Carcinoma | 14.3 | [1] |
| SH-763 | 786-O | Renal Cell Carcinoma | 14.5 | [1] |
| SH-886 | 786-O | Renal Cell Carcinoma | 16.7 | [1] |
Experimental Protocols
A fundamental technique for assessing the cytotoxicity of oxindole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Screening
1. Materials:
-
Oxindole derivatives of interest
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the oxindole derivatives in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for another 24 to 72 hours, depending on the specific experimental design.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of oxindole derivatives are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and death.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of oxindole derivatives using the MTT assay.
Intrinsic Apoptosis Pathway
Several oxindole derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[9] This process is initiated by intracellular stress and culminates in the activation of caspases, the executioners of cell death.
Caption: Intrinsic apoptosis pathway induced by certain oxindole derivatives.
Cell Cycle Regulation
Oxindole derivatives can also exert their cytotoxic effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[1][2] This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs).
Caption: Cell cycle progression and points of arrest by oxindole derivatives.
Conclusion
The diverse structures of oxindole derivatives translate into a wide range of cytotoxic activities and mechanisms of action. The data presented in this guide underscore the potential of this chemical class in the development of novel anticancer therapeutics. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial for optimizing their efficacy and selectivity, ultimately leading to the development of more effective and less toxic cancer treatments.
References
- 1. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Fragmentation, Cell Cycle Arrest, and Docking Study of Novel Bis Spiro-cyclic 2-oxindole of Pyrimido[4,5-b]quinoline-4,6-dione Derivatives Against Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the apoptotic pathway induced by benzimidazole-oxindole conjugates against human breast cancer cells MCF-7 [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid Cross-Reactivity in Biological Assays
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, hereafter referred to as 2-oxindole-3-propanoic acid (2-oxo-IPA), is a structural analog and potential metabolite of the well-characterized tryptophan-derived microbial metabolite, Indole-3-propionic acid (IPA). IPA is a known signaling molecule with significant biological activity, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] It exerts these effects primarily through the activation of nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[1][3]
Understanding the cross-reactivity of compounds like 2-oxo-IPA is critical in drug development and biological research to anticipate off-target effects and to understand structure-activity relationships. Oxidation at the C2 position of the indole ring is a known metabolic inactivation step for other bioactive indoles, such as the conversion of the plant hormone indole-3-acetic acid (IAA) to the biologically inactive 2-oxindole-3-acetic acid (oxIAA).[4][5]
This guide provides a comparative overview of the known biological targets of IPA and the inferred profile of 2-oxo-IPA. While direct experimental data on the cross-reactivity of 2-oxo-IPA is scarce in publicly available literature, we can extrapolate a likely reduction in biological activity based on related compounds. This document presents the known data for IPA and provides detailed experimental protocols for researchers to directly assess the bioactivity and cross-reactivity of 2-oxo-IPA.
Comparative Data: IPA vs. 2-oxo-IPA
The following table summarizes the known biological targets and activity for Indole-3-propionic acid (IPA). Currently, no equivalent quantitative data is published for 2-oxo-IPA. Researchers are encouraged to use the protocols outlined in this guide to generate this data.
| Target | Compound | Assay Type | Quantitative Metric | Reference |
| Aryl Hydrocarbon Receptor (AhR) | Indole-3-propionic acid (IPA) | Reporter Gene Assay | Activator | [1][3] |
| 2-oxo-IPA | Not Available | Not Available | ||
| Pregnane X Receptor (PXR) | Indole-3-propionic acid (IPA) | Reporter Gene Assay | Activator | [1][3][6] |
| 2-oxo-IPA | Not Available | Not Available | ||
| Free Radical Scavenging | Indole-3-propionic acid (IPA) | ABTS Assay, DPPH Assay | Potent Antioxidant | [1][2] |
| 2-oxo-IPA | Not Available | Not Available |
Signaling Pathway Analysis: Aryl Hydrocarbon Receptor (AhR)
IPA is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates genes involved in xenobiotic metabolism, immune responses, and cellular homeostasis. The diagram below illustrates the canonical AhR signaling pathway and the role of IPA as an activator. The affinity of 2-oxo-IPA for AhR is currently unknown but is hypothesized to be significantly lower than that of IPA.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by IPA.
Experimental Protocols
To facilitate the direct comparison of 2-oxo-IPA and IPA, detailed methodologies for key experiments are provided below.
AhR Nuclear Translocation and Reporter Gene Assay
This assay quantitatively measures the ability of a compound to activate the AhR signaling pathway.
Objective: To determine if 2-oxo-IPA can induce AhR activation and compare its potency to IPA.
Materials:
-
Hepa-1c1c7 cells (or other suitable cell line) stably transfected with a luciferase reporter plasmid containing Xenobiotic Response Elements (XREs).
-
Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
Indole-3-propionic acid (IPA) as a positive control.
-
This compound (2-oxo-IPA) as the test compound.
-
DMSO (vehicle control).
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Protocol:
-
Cell Culture: Culture the XRE-luciferase reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 20,000 cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of IPA and 2-oxo-IPA in DMSO. Create a serial dilution series for each compound (e.g., from 0.1 µM to 100 µM) in serum-free DMEM. Ensure the final DMSO concentration in all wells is ≤0.1%.
-
Treatment: Remove the growth medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., 1 nM TCDD or 50 µM IPA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Lysis and Luminescence Reading:
-
Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected control reporter like Renilla luciferase).
-
Plot the normalized luciferase units against the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for each compound.
-
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of 2-oxo-IPA for a target receptor (e.g., AhR) and compare it to IPA.
Materials:
-
Source of the receptor (e.g., cell lysate, purified receptor).
-
Radiolabeled ligand with known high affinity for the target (e.g., [³H]TCDD for AhR).
-
Test compounds (IPA, 2-oxo-IPA).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Reaction Setup: In microcentrifuge tubes, combine the receptor source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor compound (IPA or 2-oxo-IPA) in the assay buffer.
-
Controls: Include tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand).
-
Incubation: Incubate the reactions at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The receptor and any bound ligand will be retained on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Cross-Reactivity Assessment
A systematic approach is required to characterize the selectivity and potential off-target effects of a new compound. The following workflow illustrates the key stages, from primary screening to comprehensive selectivity profiling.
Caption: A generalized workflow for assessing compound cross-reactivity.
Conclusion
While direct experimental evidence for the biological activity and cross-reactivity of this compound remains to be published, a comparative analysis with its parent compound, Indole-3-propionic acid, provides a strong basis for hypothesis-driven research. The C2-oxidation of the indole ring is a common metabolic inactivation pathway that typically abolishes or significantly reduces affinity for the primary targets of the parent molecule.[4] Therefore, it is highly probable that 2-oxo-IPA will exhibit a substantially lower affinity for AhR and PXR compared to IPA, resulting in a different and likely attenuated cross-reactivity profile.
This guide provides the necessary framework and detailed experimental protocols for researchers to rigorously test this hypothesis. Generating quantitative data on the binding affinities and functional activities of 2-oxo-IPA is essential for its potential development as a tool compound or therapeutic agent and for fully understanding the structure-activity relationships within this class of important biological molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Indole-3-propionic Acid Derivatives Against Known Enzyme Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the enzyme inhibitory activity of a derivative of Indole-3-propionic Acid (IPA) against established enzyme inhibitors. While direct quantitative inhibitory data for IPA on specific enzymes is limited, a study on a curcumin-IPA conjugate provides valuable insights into the potential of the IPA scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the biological activity of IPA and its derivatives.
Executive Summary
Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota with known antioxidant and immunomodulatory properties. Its direct enzyme inhibitory activity appears to be low, with studies indicating that high concentrations (≥ 500 μM) are required for cholinesterase inhibition. However, when conjugated with other molecules, such as curcumin, the resulting derivative demonstrates significant inhibitory potency. This guide focuses on the comparative data available for a Curcumin-Indole-3-propionic acid (CUR-IPA) ester, benchmarking its performance against the well-established cholinesterase inhibitors, Donepezil and Rivastigmine.
Data Presentation: Cholinesterase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the CUR-IPA ester and standard inhibitors against electric eel acetylcholinesterase (eAChE), human acetylcholinesterase (hAChE), and human butyrylcholinesterase (hBChE).
| Compound | eAChE IC50 | hAChE IC50 | hBChE IC50 |
| CUR-IPA Ester | 5.66 μM[1] | 59.30 μM[1] | 60.66 μM[1] |
| Donepezil | 6.4 nM[1] | - | - |
| Rivastigmine | - | - | 265.51 nM[1] |
Lower IC50 values indicate greater inhibitory potency.
Experimental Protocols
The following is a detailed methodology for a typical cholinesterase inhibition assay, based on the principles used in the cited research.
Cholinesterase Inhibition Assay Protocol (Ellman's Method)
This protocol is adapted for a 96-well plate format.
Materials:
-
Electric eel acetylcholinesterase (eAChE) or human recombinant AChE (hAChE) and human BChE (hBChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., CUR-IPA Ester)
-
Reference inhibitor (e.g., Donepezil, Rivastigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzymes, substrate, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In each well of the 96-well plate, add:
-
20 µL of phosphate buffer
-
10 µL of the test compound or reference inhibitor at various concentrations.
-
10 µL of DTNB solution.
-
-
Include control wells:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents and the enzyme, but no inhibitor (to measure 100% enzyme activity).
-
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the enzyme solution (AChE or BChE) to each well (except the blank).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add 10 µL of the substrate solution (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the rate of reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Signaling Pathways Modulated by Indole-3-propionic Acid
While direct, potent enzyme inhibition by IPA is not well-documented, it is known to modulate key signaling pathways involved in inflammation and cellular regulation.
Caption: NF-κB signaling pathway and the inhibitory point of IPA.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by IPA.
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
References
Confirming the Molecular Target of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid: A Comparative Guide to Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to confirm the molecular target of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid. Based on available scientific literature, the primary molecular target of this compound and its close analogs is Aldose Reductase (ALR2) , a key enzyme in the polyol pathway. This pathway becomes particularly active in hyperglycemic conditions, where the accumulation of its product, sorbitol, is implicated in the pathogenesis of diabetic complications.
This guide will compare the inhibitory activity of compounds structurally related to this compound with established aldose reductase inhibitors, providing supporting experimental data and detailed protocols.
Comparative Analysis of Aldose Reductase Inhibitors
| Compound Class | Compound Name | IC50 (µM) | Target Enzyme |
| Indole-based Analog | Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid | 0.85 | Aldose Reductase (ALR2) |
| Carboxylic Acid | Epalrestat | 0.012 - 0.021 | Aldose Reductase (ALR2)[1] |
| Spirohydantoin | Sorbinil | 0.26 - 0.28 | Aldose Reductase (ALR2)[1] |
| Carboxylic Acid | Tolrestat | 0.015 | Aldose Reductase (ALR2)[1] |
| Carboxylic Acid | Zopolrestat | 0.041 | Aldose Reductase (ALR2)[1] |
Note: The IC50 value for Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid, a close structural analog of the topic compound, demonstrates potent inhibition of aldose reductase, suggesting a similar mechanism of action for this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway, the mechanism of action of aldose reductase inhibitors, and a typical experimental workflow for assessing their inhibitory activity.
Caption: The Polyol Pathway and the inhibitory action of aldose reductase inhibitors.
Caption: A generalized workflow for an in vitro aldose reductase inhibition assay.
Experimental Protocols
The following is a detailed protocol for a typical in vitro aldose reductase inhibition assay, adapted from established methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Materials:
-
Enzyme: Purified recombinant human aldose reductase (ALR2).
-
Buffer: 0.1 M Phosphate buffer (pH 6.2).
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH) solution.
-
Substrate: DL-Glyceraldehyde solution.
-
Test Compound: this compound or alternative inhibitors, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in the phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer.
-
Prepare a series of dilutions of the test compound and the positive control in the assay buffer. Ensure the final solvent concentration is consistent and low (e.g., <1% DMSO) to avoid interference with the assay.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare the reaction mixtures containing the phosphate buffer, NADPH solution, and varying concentrations of the test compound or positive control.
-
Include control wells containing the enzyme and all reagents except the inhibitor (100% activity) and blank wells without the enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Add the purified aldose reductase to each well (except the blank).
-
Pre-incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. Tolrestat for mild diabetic neuropathy. A 52-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Withdrawal of the aldose reductase inhibitor tolrestat in patients with diabetic neuropathy: effect on nerve function. The Tolrestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multicentre trial of the aldose-reductase inhibitor tolrestat, in patients with symptomatic diabetic peripheral neuropathy. North European Tolrestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Action of sorbinil in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are SORD inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid proper disposal procedures
Safe Disposal of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
For Immediate Reference: Treat as Acutely Toxic Solid Waste
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure all appropriate personal protective equipment is worn to prevent exposure.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body | Laboratory coat. |
| Respiratory | Use a certified respirator if there is a risk of generating dust. |
II. Step-by-Step Disposal Protocol
This protocol is based on general guidelines for the disposal of solid chemical waste and should be performed in a designated Satellite Accumulation Area (SAA)[1][2].
-
Waste Identification and Labeling:
-
Clearly label a designated, compatible waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and an indication of its acute toxicity.
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams to avoid unintended reactions[3].
-
Store in a secondary container to prevent spills.
-
-
Container Management:
-
Disposal of Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or wipers, that are contaminated with the compound must be disposed of in the same hazardous waste container.
-
Empty containers that held the substance should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5].
-
-
Waste Pickup and Final Disposal:
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
| Emergency Scenario | Action |
| Spill | Evacuate the immediate area. If the spill is large, contact your EHS office immediately. For small spills, if trained to do so, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid was located. The following guidance is based on safety information for structurally similar compounds and general laboratory best practices. A conservative approach should be taken, assuming the compound is potentially hazardous.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring safe handling and disposal.
Personal Protective Equipment (PPE)
Given the potential hazards associated with this class of compounds, including acute toxicity and irritation, a comprehensive suite of personal protective equipment is mandatory. Safety data for analogous compounds, such as "3-(2,3-Dihydro-1H-indol-3-yl)propanoic acid" which is classified as acutely toxic (Oral, Category 3), and "3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid" which is known to cause skin and eye irritation, informs these recommendations.[1]
| PPE Category | Item | Material/Standard Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. |
| Respiratory | Not generally required | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Designate a specific area for handling the compound, preferably within a fume hood to control potential dust or vapors.
-
Assemble all necessary equipment and materials, including weighing paper, spatulas, and waste containers, within the designated area.
2. Weighing and Transfer:
-
As a solid, care should be taken to avoid generating dust.
-
Use a micro-spatula for transferring the solid.
-
Weigh the compound on wax paper or a weighing boat to prevent contamination of the balance.
-
If dissolving the compound, add the solvent to the vessel containing the compound slowly to avoid splashing.
3. During Experimentation:
-
Always keep containers with the compound closed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory.
4. Post-Experiment:
-
Thoroughly clean the work area and any equipment used.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Compound:
-
All solid waste and solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of in accordance with institutional and local regulations.
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
